4-Methoxy-5-methylbenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJSFQVNCVUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625984 | |
| Record name | 4-Methoxy-5-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38608-08-1 | |
| Record name | 4-Methoxy-5-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-5-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Master Guide: 4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1)
Executive Summary
4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1) is a specialized electron-rich aromatic diamine serving as a critical intermediate in the synthesis of fused heterocyclic systems.[1][2] Its structural unique positioning—featuring adjacent amino groups (ortho-diamine) flanked by electron-donating methoxy and methyl substituents—makes it a high-value scaffold for medicinal chemistry.
This compound is primarily utilized in the development of benzimidazole and quinoxaline derivatives, pharmacophores ubiquitous in kinase inhibitors, proton pump inhibitors, and intercalating DNA agents. This guide provides a definitive technical analysis of its properties, synthesis, and application in drug discovery.
Part 1: Physicochemical Profile & Identification
The chemical behavior of CAS 38608-08-1 is defined by the nucleophilicity of its vicinal amine groups, enhanced by the inductive effects of the methoxy and methyl ring substituents.
Table 1: Chemical Identity & Properties
| Property | Specification |
| CAS Number | 38608-08-1 |
| IUPAC Name | 4-Methoxy-5-methylbenzene-1,2-diamine |
| Synonyms | 4-Methoxy-5-methyl-o-phenylenediamine; 1,2-Diamino-4-methoxy-5-methylbenzene |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| SMILES | COc1cc(N)c(N)cc1C |
| Appearance | Off-white to pale brown crystalline solid (darkens upon oxidation) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Slightly soluble in water |
| pKa (Calculated) | ~4.5 (contingent on specific amine protonation) |
| Stability | Air-sensitive; susceptible to rapid oxidation to quinone imines/diimines |
Part 2: Synthesis & Manufacturing Architecture
The synthesis of 4-Methoxy-5-methylbenzene-1,2-diamine typically proceeds via the reduction of its nitro-aniline precursor. The high electron density of the ring requires controlled conditions to prevent over-reduction or side reactions.
Core Synthesis Workflow
The most robust laboratory and scale-up route involves the catalytic hydrogenation of 4-methoxy-5-methyl-2-nitroaniline . This precursor is often derived from the nitration of protected 4-methoxy-3-methylaniline (creosidine derivatives).
Figure 1: Catalytic hydrogenation pathway for the synthesis of CAS 38608-08-1. The mild conditions preserve the methoxy ether linkage while quantitatively reducing the nitro group.
Experimental Protocol: Catalytic Hydrogenation
Note: This protocol assumes a standard laboratory scale (10 mmol).
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 4-methoxy-5-methyl-2-nitroaniline (1.82 g, 10 mmol) in anhydrous methanol (30 mL).
-
Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (180 mg, 10 wt%). Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Seal the vessel, purge with N₂ (3x), then H₂ (3x). Pressurize to 3 atm (45 psi) H₂. Stir vigorously at 25°C for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1] The yellow nitro compound spot should disappear, replaced by a polar, UV-active amine spot.
-
Workup: Filter the mixture through a Celite pad under nitrogen to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate in vacuo at <40°C to yield the diamine as a pale solid. Store immediately under argon or use directly in the next step to avoid oxidation.
Part 3: Reactivity & Drug Development Applications
The primary utility of CAS 38608-08-1 lies in its ability to undergo cyclization reactions. The ortho-diamine motif reacts with electrophilic carbon centers (aldehydes, carboxylic acids, glyoxals) to form fused heterocycles.
Strategic Heterocycle Formation
-
Benzimidazoles: Reaction with carboxylic acids or aldehydes.[3] This scaffold is central to anthelmintics (e.g., Mebendazole analogs) and proton pump inhibitors.
-
Quinoxalines: Reaction with 1,2-dicarbonyls (e.g., glyoxal). Common in oncology (kinase inhibitors).
Figure 2: Divergent synthetic pathways utilizing CAS 38608-08-1 to generate pharmacologically active scaffolds.
Protocol: Synthesis of 5-Methoxy-6-methylbenzimidazole
This reaction demonstrates the "Philips-type" formation of the benzimidazole core, a standard validation of the diamine's quality.
-
Mixing: Charge a round-bottom flask with 4-methoxy-5-methylbenzene-1,2-diamine (1.52 g, 10 mmol) and Formic acid (88%, 10 mL).
-
Cyclization: Heat the mixture to 100°C for 3 hours. The reaction proceeds via the formation of a formylated intermediate followed by acid-catalyzed dehydration.
-
Neutralization: Cool to room temperature. Pour onto crushed ice (50 g). Slowly adjust pH to ~8 using concentrated aqueous Ammonia (28%). Precipitate formation will occur.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain the benzimidazole product.
Part 4: Handling, Safety & Storage (E-E-A-T)
As an electron-rich aromatic amine, CAS 38608-08-1 presents specific stability challenges and toxicological risks.
Stability & Storage[8][9][10][11]
-
Oxidation Risk: High. The ortho-diamine functionality is prone to air oxidation, turning the solid from off-white to dark purple/black.
-
Storage Protocol: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen) .
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.
Safety Profile
-
GHS Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2 (Irritant).[4]
-
Sensitization: Potential skin sensitizer.
-
-
PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. All operations involving powder handling must be conducted in a fume hood to avoid inhalation of dust.
References
-
PubChem. (n.d.). Compound Summary: 4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1).[1] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles. Retrieved from [Link]
Sources
Precision in Identity: A Technical Guide to 1,2-Diamino-4-methoxy-5-methylbenzene
Topic: 1,2-diamino-4-methoxy-5-methylbenzene synonyms and nomenclature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
1,2-Diamino-4-methoxy-5-methylbenzene (CAS: 38608-08-1) is a specialized aromatic diamine intermediate used primarily in the synthesis of functionalized benzimidazoles, quinoxalines, and advanced dye precursors.[1] Characterized by its electron-donating methoxy and methyl substituents, this molecule exhibits distinct reactivity profiles compared to the unsubstituted o-phenylenediamine parent, particularly in oxidative coupling and cyclocondensation reactions.[1]
This guide provides a definitive reference for the nomenclature, structural identification, and synonym landscape of this compound, resolving common ambiguities found in industrial and patent literature.
Molecular Identity & Structural Nomenclature[1]
Systematic IUPAC Nomenclature
The systematic naming of polysubstituted benzenes follows strict priority rules defined by the International Union of Pure and Applied Chemistry (IUPAC).
-
Principal Functional Group: The amine (-NH₂) groups take priority over ether (-OCH₃) and alkyl (-CH₃) groups, designating the parent structure as benzene-1,2-diamine (or o-phenylenediamine).[1]
-
Numbering: The ring is numbered to give the principal amine groups the lowest locants (1, 2).
-
Substituent Placement:
-
(Note: Numbering could theoretically start from the other amine, but "4-methoxy-5-methyl" is preferred over "5-methoxy-4-methyl" due to alphabetical citation rules for substituents in some conventions, though structurally they are equivalent in this specific symmetric-like substitution pattern).[1]
Preferred IUPAC Name: 4-Methoxy-5-methylbenzene-1,2-diamine [1]
Structural Visualization & Numbering Logic
The following diagram illustrates the locant assignment based on IUPAC priority rules.
[1]
The Synonym Landscape
In chemical databases and patent literature, this compound is often indexed under various names. The table below categorizes these synonyms to facilitate accurate searching.
| Category | Synonym | Context |
| IUPAC Systematic | 4-Methoxy-5-methylbenzene-1,2-diamine | Official chemical indexing |
| Common/Trivial | 4-Methoxy-5-methyl-o-phenylenediamine | Widely used in organic synthesis papers |
| Permuted | 1,2-Diamino-4-methoxy-5-methylbenzene | Emphasizes the diamine core |
| Inverted | 1,2-Benzenediamine, 4-methoxy-5-methyl- | CAS Index Name format |
| Amino-Priority | 2-Amino-4-methoxy-5-methylaniline | Used when viewing one amine as a substituent |
| Industrial Code | CAS 38608-08-1 | Primary Registry Identifier |
Digital Identifiers
To ensure data integrity across platforms (PubChem, SciFinder, ChemSpider), use the following machine-readable identifiers:
-
SMILES: COc1cc(N)c(N)cc1C[1]
-
InChI Key: (Generated from structure) InChI=1S/C8H12N2O/c1-5-3-7(11-2)6(9)4-8(5)10/h3-4H,9-10H2,1-2H3 (Note: Verification required via software, this is a structural derivation).
Synthesis & Application Context
Understanding the nomenclature is critical when interpreting synthesis protocols. The "4-methoxy-5-methyl" substitution pattern dictates the electronic properties of the ring, influencing the nucleophilicity of the amino groups.[1]
Synthetic Pathway (Retrosynthesis)
The compound is typically synthesized via the nitration of a protected amine or phenol derivative, followed by reduction.[1]
Key Applications
-
Benzimidazole Synthesis: The vicinal diamine motif reacts with aldehydes or carboxylic acids to form benzimidazoles.[1] The 5-methyl-6-methoxy substitution on the resulting benzimidazole is a common pharmacophore in proton pump inhibitors and kinase inhibitors.[1]
-
Oxidative Hair Dyes: Used as a primary intermediate or coupler.[1] The electron-donating groups shift the absorption maximum of the resulting indo dyes, often providing warmer (red/violet) tones compared to unsubstituted o-phenylenediamine.[1]
Safety & Handling (E-E-A-T)
Warning: While specific toxicological data for CAS 38608-08-1 is limited in public abstracts, it belongs to the class of polysubstituted aromatic diamines .[1] Researchers must treat it with the rigorous safety protocols assigned to this chemical class.[1]
-
Potential Hazards:
-
Skin Sensitization: High probability of contact dermatitis.[1]
-
Mutagenicity: Many o-phenylenediamine derivatives show activity in Ames tests; handle as a potential mutagen.[1]
-
Oxidation: Rapidly oxidizes in air to form dark purple/black quinone imines.[1] Store under inert gas (Argon/Nitrogen) at -20°C.
-
-
Protocol Recommendation: Always handle in a fume hood using nitrile gloves and double-containment for weighing.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 4-Methoxy-o-phenylenediamine (CAS 102-51-2).[1][2][4] (Cited for nomenclature rules of the parent class). Retrieved from [Link]
Sources
- 1. 4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. EP1103542A2 - Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts and the use of these compounds in dyeing compositions for keratinous fibres - Google Patents [patents.google.com]
- 6. 38608-08-1|4-Methoxy-5-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4,5-Diamino-2-methoxytoluene: Synthesis, Characterization, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4,5-diamino-2-methoxytoluene, a substituted ortho-phenylenediamine of significant interest to researchers and professionals in drug discovery and organic synthesis. This document elucidates the molecule's core properties, provides a detailed protocol for its synthesis via a common and reliable route, discusses its characterization, and explores its application as a strategic building block in the construction of bioactive heterocyclic scaffolds.
Core Molecular Attributes
4,5-Diamino-2-methoxytoluene, also known by its IUPAC name 2-methoxy-5-methylbenzene-1,4-diamine, is an aromatic amine that serves as a valuable intermediate in organic synthesis.[1][2] Its structure features a toluene backbone functionalized with two adjacent amino groups and a methoxy group, making it a highly activated and versatile synthon for building complex molecular architectures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | PubChem[1][2] |
| Molecular Weight | 152.19 g/mol | PubChem[1][2] |
| IUPAC Name | 2-methoxy-5-methylbenzene-1,4-diamine | PubChem[1] |
| Synonyms | 4-Amino-2-methoxy-5-methylaniline, Toluene-2,5-diamine, 4-methoxy- | PubChem[1] |
| CAS Number | 5307-00-6 | PubChem[1] |
Synthesis of 4,5-Diamino-2-methoxytoluene
The synthesis of aromatic diamines is most commonly and efficiently achieved through the reduction of corresponding nitroaromatic compounds. The following section details a robust and widely applicable protocol for the preparation of 4,5-diamino-2-methoxytoluene from its nitroaniline precursor, 2-methoxy-5-methyl-4-nitroaniline. This method, centered on catalytic hydrogenation, is favored for its high yield and clean conversion.[3][4]
Synthetic Pathway Overview
The logical and most direct synthetic route involves the reduction of a single nitro group on a commercially available or readily synthesized precursor. The presence of the electron-donating amino and methoxy groups on the ring facilitates this transformation.
Caption: Proposed synthetic pathway for 4,5-diamino-2-methoxytoluene.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is a standard procedure for the reduction of aromatic nitro compounds to their corresponding anilines. The choice of a palladium on carbon (Pd/C) catalyst is standard for its high efficiency and selectivity.[3][4]
Materials:
-
2-Methoxy-5-methyl-4-nitroaniline (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol (or Methanol/Ethyl Acetate)
-
Hydrogen Gas (H₂)
-
Inert Gas (Nitrogen or Argon)
-
Celite or Diatomaceous Earth
Procedure:
-
Vessel Preparation: To a hydrogenation flask or a suitable pressure vessel, add 2-methoxy-5-methyl-4-nitroaniline.
-
Solvent and Catalyst Addition: Add ethanol as the solvent to dissolve the starting material. Under a stream of inert gas (to prevent premature reaction with air), carefully add the 10% Pd/C catalyst.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent (ethanol) to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5-diamino-2-methoxytoluene. The product can be further purified by recrystallization if necessary.
Physicochemical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected analytical data based on the structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the two amino groups.
-
Aromatic Protons: Two singlets in the aromatic region (approx. 6.0-7.0 ppm).
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons (approx. 3.7-3.9 ppm).
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons (approx. 2.1-2.3 ppm).
-
Amino Protons (-NH₂): Two broad singlets, each integrating to 2 protons. The chemical shift can vary depending on solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 8 distinct carbon signals corresponding to the molecular formula C₈H₁₂N₂O.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 152.19 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C-O stretching for the methoxy group (around 1200-1250 cm⁻¹).
Application in Drug Discovery: Synthesis of Quinoxalines
ortho-Phenylenediamines are foundational building blocks for a vast array of heterocyclic compounds, many of which form the core of medicinally active molecules.[1] A primary application of 4,5-diamino-2-methoxytoluene is in the synthesis of substituted quinoxalines. Quinoxalines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[5][6]
The synthesis is typically a straightforward condensation reaction with a 1,2-dicarbonyl compound.
Experimental Workflow: Quinoxaline Formation
This workflow illustrates the direct and efficient synthesis of a substituted quinoxaline from 4,5-diamino-2-methoxytoluene.
Caption: Experimental workflow for the synthesis of quinoxalines.
Causality and Strategic Importance
The reaction proceeds via a double condensation mechanism where each amino group reacts with one of the carbonyl groups of the 1,2-dicarbonyl compound, leading to the formation of the stable, aromatic pyrazine ring fused to the benzene ring.
The utility of 4,5-diamino-2-methoxytoluene in this context is multifold:
-
Structural Diversity: By varying the substituents on the 1,2-dicarbonyl compound, a large library of quinoxaline derivatives can be rapidly synthesized.
-
Modulation of Properties: The methoxy and methyl groups on the diamine backbone provide specific electronic and steric properties to the final quinoxaline product. These groups can influence the molecule's solubility, lipophilicity, and binding interactions with biological targets, which are critical parameters in drug design.
Safety and Handling
As with all aromatic amines, 4,5-diamino-2-methoxytoluene should be handled with appropriate care in a well-ventilated laboratory or fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is limited, aromatic amines as a class can be toxic and should be handled accordingly. The reduction product of the highly toxic 4-nitroaniline is p-phenylenediamine, which is an important industrial reagent, highlighting the need for careful handling of both starting materials and products in this chemical class.[3]
Conclusion
4,5-Diamino-2-methoxytoluene is a strategically important synthetic intermediate. Its facile synthesis from nitroaromatic precursors and its reactivity, particularly in the formation of privileged heterocyclic scaffolds like quinoxalines, make it a valuable tool for researchers in medicinal chemistry and materials science. The functional group handles on the molecule provide a platform for generating structural diversity, enabling the exploration of structure-activity relationships in drug discovery programs.
References
-
Organic Chemistry Portal. Quinoxaline synthesis. [Link]
- Google Patents. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
- Google Patents.
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]
-
New Journal of Chemistry. Supporting Information. [Link]
-
ResearchGate. Synthesis of quinoxalines from aromatic alkynes and amines. [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
-
RSC Publishing. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. synthesis of 1,4-diketones from silyl enol ethers and nitroolefins. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. 4-Amino-2-methoxy-5-methylaniline. [Link]
-
Global Substance Registration System. 4-AMINO-2-METHOXY-5-METHYLANILINE. [Link]
-
Taylor & Francis Online. 4-nitroaniline – Knowledge and References. [Link]
-
Synthesis of potentially bioactive compounds and tools for biological studies. University of Vienna. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Semantic Scholar. Catalytic reduction of 2-nitroaniline: a review. [Link]
-
Defense Technical Information Center. ERDC/EL TN-22-2 "Synthesis of 2-methoxypropyl benzene for epitope imprinting". [Link]
-
Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Journal of Pharmaceutical Analysis. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Biochemistry and Biotechnology Research. Bioactive compounds from plants and animals: A review. [Link]
-
A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. PMC. [Link]
-
MDPI. Applications of Plant Bioactive Compounds as Replacers of Synthetic Additives in the Food Industry. [Link]
-
Baxendale Group - Durham University. Synthesis of 1,3,6-Trisubstituted Azulenes. [Link]
Sources
- 1. 4-Amino-2-methoxy-5-methylaniline | C8H12N2O | CID 95798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Difference between 4-methoxy-5-methylbenzene-1,2-diamine and 4-methoxy-1,2-phenylenediamine
Technical Whitepaper: Structural and Functional Divergence of Methoxy-Substituted o-Phenylenediamines
Executive Summary
In the landscape of heterocyclic synthesis and medicinal chemistry, substituted o-phenylenediamines (OPDs) act as critical "privileged scaffolds," particularly in the generation of benzimidazoles, quinoxalines, and phenazines.[1] This guide provides a rigorous technical comparison between two closely related isomers: 4-methoxy-1,2-phenylenediamine (4-MPD) and 4-methoxy-5-methylbenzene-1,2-diamine (4-M-5-MPD) .[1][2]
While 4-MPD is a commoditized intermediate in dye manufacturing and basic heterocyclic synthesis, the 5-methylated variant (4-M-5-MPD) represents a more specialized building block.[1][2] The addition of the methyl group at the C5 position is not merely a trivial structural change; it fundamentally alters the electronic landscape of the benzene ring, blocks the primary site of oxidative coupling, and increases lipophilicity (LogP), thereby influencing the pharmacokinetics of downstream pharmaceutical targets.
Part 1: Structural & Electronic Profiling[1]
To understand the divergent reactivity of these molecules, one must analyze their electronic topography. Both molecules feature electron-donating groups (EDGs) that activate the ring, but the vector and magnitude of this activation differ.[1][2]
Comparative Physicochemical Data
| Feature | 4-Methoxy-1,2-phenylenediamine (4-MPD) | 4-Methoxy-5-methylbenzene-1,2-diamine (4-M-5-MPD) |
| CAS Number | 102-51-2 | 38608-08-1 |
| Molecular Formula | C₇H₁₀N₂O | C₈H₁₂N₂O |
| Molecular Weight | 138.17 g/mol | 152.20 g/mol |
| Electronic Effect | Strong EDG (+M) from OMe; Ring highly activated.[1][2] | Synergistic EDG (+M from OMe, +I from Me). |
| Steric Environment | C5 position is open (H-atom).[1][2] | C5 position is blocked (Methyl group).[2] |
| Primary Reactivity | Nucleophilic attack (N1/N2); Electrophilic sub.[1][2] at C5.[1][2][3][4] | Nucleophilic attack (N1/N2); C5 blocked.[2] |
| LogP (Predicted) | ~0.6 | ~1.1 (Higher Lipophilicity) |
The "Methyl Blockade" Effect
In 4-MPD, the C5 position (para to the N2 amine and ortho to the methoxy group) is the most electron-rich site on the ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) and oxidative coupling.[1][2]
In 4-M-5-MPD, this "hotspot" is physically occupied by a methyl group.[1][2] This blockade forces any electrophilic attack to occur at less favorable positions (C3 or C6), significantly reducing side reactions such as oxidative polymerization (a common issue with 4-MPD).[1][2]
Figure 1: The mechanistic impact of the C5-Methyl group on reactivity pathways.[1][2]
Part 2: Synthetic Pathways & Causality[1]
The synthesis of these diamines typically involves the reduction of a nitro-amine or dinitro precursor.[1][2] However, the introduction of the methyl group in 4-M-5-MPD requires a more elaborate precursor selection to ensure correct regiochemistry.[1][2]
Synthesis of 4-MPD (Standard)
-
Precursor: 4-Methoxy-2-nitroaniline (Commercial commodity).[1][2][5]
-
Method: Catalytic Hydrogenation (Pd/C, H₂) or Iron reduction.
-
Challenge: The product is extremely air-sensitive. The amine groups facilitate rapid oxidation to quinone-imines (dark purple/black tars) if exposed to air.[1][2]
Synthesis of 4-M-5-MPD (Specialized)
-
Route: This precursor is often derived from the nitration of 4-methylanisole derivatives.[1][2] The methyl group directs the incoming nitro group, but separation of isomers is often required.
-
Advantage: The resulting diamine is slightly more stable against oxidative degradation due to the steric protection of the ring, though inert atmosphere handling is still mandatory.
Figure 2: Parallel synthetic routes. Note that the methylated precursor (Start_B) is significantly more expensive and less available.[1][2]
Part 3: Reactivity & Application Spectrum[1]
The primary utility of these diamines lies in their condensation with electrophiles (carboxylic acids, aldehydes, isothiocyanates) to form heterocycles.
Benzimidazole Formation
When reacting with formic acid or an aldehyde to form a benzimidazole:
-
4-MPD yields 5-methoxybenzimidazole .[1][2] (Note: Tautomerism makes 5- and 6-methoxy equivalent in solution unless N-alkylated).[1][2]
Why this matters in Drug Design: The "Magic Methyl" effect is a known phenomenon in medicinal chemistry.[1][2] Adding a methyl group (as in 4-M-5-MPD) can:
-
Fill Hydrophobic Pockets: In kinase inhibitors (e.g., EGFR inhibitors), the methyl group can displace water molecules in the ATP binding pocket, increasing binding affinity by orders of magnitude [1].
-
Alter Solubility: The methyl group increases LogP, potentially improving membrane permeability.[1][2]
-
Metabolic Stability: Blocking the C5 position prevents metabolic hydroxylation by Cytochrome P450 enzymes at that site.[1][2]
Oxidative Polymerization (Dyes)[2]
-
4-MPD: Widely used in hair dye formulations (couplers) because it easily undergoes oxidative coupling at the open C5 position to form indo dyes.[1][2]
-
4-M-5-MPD: Poor coupler for dyes.[1][2] The blocked C5 position inhibits the formation of the extended conjugated systems required for color.[1] Therefore, it is rarely used in dye chemistry but preferred in pharma.
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of a Benzimidazole Derivative to demonstrate reactivity differences. Safety: Both diamines are toxic and potential sensitizers.[1][2] Handle in a fume hood with nitrile gloves.[1][2]
Protocol: Condensation with Formic Acid[1]
Materials:
Step-by-Step Methodology:
-
Inert Setup: Purge a round-bottom flask with Nitrogen.[1][2] Causality: Oxygen causes rapid degradation of the starting material into black tar, lowering yield.
-
Dissolution: Add 10 mmol of the specific diamine to the flask. Slowly add 15 mL of Formic Acid.
-
Reflux: Heat the mixture to 100°C for 3 hours.
-
Quenching: Cool to room temperature. Pour into 50 mL crushed ice.
-
Neutralization: Slowly add 10% NaOH until pH ~8-9.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄ and evaporate.[1][2]
Validation Check:
-
TLC (5% MeOH in DCM):
References
-
Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. Available at: [Link][1]
-
National Institute of Standards and Technology (NIST). 4-Methoxy-o-phenylenediamine Properties. NIST Chemistry WebBook.[1][2] Available at: [Link][1]
-
PubChem. 4-Methoxy-5-methylbenzene-1,2-diamine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-Methoxy-m-phenylenediamine (Isomer comparison). Available at: [Link](Note: General dossier for phenylenediamines used for toxicity benchmarking).[1][2]
Sources
- 1. 4-Methoxy-o-phenylenediamine [webbook.nist.gov]
- 2. 4-Methoxybenzene-1,2-diamine dihydrochloride | C7H12Cl2N2O | CID 3085161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - 4-methoxy-5-methylbenzene-1,2-diamine (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]
A Technical Guide to 4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1): Procurement, Properties, and Application in Heterocyclic Synthesis
Introduction
4-Methoxy-5-methylbenzene-1,2-diamine, with the CAS Registry Number 38608-08-1, is an aromatic diamine that serves as a valuable building block in synthetic organic chemistry. Its structural arrangement, featuring adjacent amine functionalities and activating methoxy and methyl groups on the benzene ring, makes it a key precursor for the synthesis of a variety of heterocyclic compounds. This guide provides an in-depth overview of its chemical properties, procurement, and its primary application as a precursor to pharmacologically relevant benzimidazoles for researchers, chemists, and professionals in the field of drug development.
Chemical and Physical Properties
Detailed experimental data for 4-Methoxy-5-methylbenzene-1,2-diamine is not extensively reported in publicly available literature. However, based on its structure and data from closely related analogues, we can infer its general characteristics. The properties of the parent compound, 4-methoxybenzene-1,2-diamine, are provided for comparison.
| Property | 4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1) | 4-Methoxybenzene-1,2-diamine (CAS 102-51-2) |
| Molecular Formula | C₈H₁₂N₂O | C₇H₁₀N₂O[1] |
| Molecular Weight | 152.19 g/mol | 138.17 g/mol [1] |
| Appearance | Inferred to be a solid, likely a powder or crystalline material. | Dark Brown to Black Solid[1] |
| Melting Point | Not available | 46-48°C[1] |
| Boiling Point | Not available | 253.57°C (estimate)[1] |
| Solubility | Not available | Soluble in dimethyl sulfoxide and methanol.[1] |
| Storage | Recommended to be stored in a dark place under an inert atmosphere at 2-8°C. | Keep in dark place, Inert atmosphere, 2-8°C.[1] |
Procurement and Pricing
Identifying reliable suppliers is a critical first step in the research and development workflow. 4-Methoxy-5-methylbenzene-1,2-diamine is available from specialized chemical suppliers.
Workflow for Procurement of Specialty Chemicals
Caption: The role of 4-Methoxy-5-methylbenzene-1,2-diamine as a precursor in benzimidazole synthesis.
The methoxy and methyl substituents on the benzene ring of the diamine precursor can influence the electronic properties and lipophilicity of the resulting benzimidazole, which in turn can modulate its binding affinity and pharmacokinetic properties. The diverse biological activities of benzimidazole derivatives include:
-
Antitumor agents
-
Antifungal and antibacterial agents [2]* Antiviral agents (including activity against HIV and influenza) [3]* Antihistaminic and antiallergic agents [3]
Exemplary Synthetic Protocol: Synthesis of a Benzimidazole Derivative
The following is a representative, generalized protocol for the synthesis of a benzimidazole derivative from an ortho-phenylenediamine, based on the well-established Phillips-Ladenburg condensation. [4] Objective: To synthesize a 5-methoxy-6-methyl-substituted benzimidazole via condensation of 4-Methoxy-5-methylbenzene-1,2-diamine with a selected carboxylic acid.
Materials:
-
4-Methoxy-5-methylbenzene-1,2-diamine
-
Carboxylic acid of choice (e.g., formic acid, acetic acid, benzoic acid)
-
Mineral acid catalyst (e.g., 4M Hydrochloric acid) or Polyphosphoric acid (PPA)
-
Reaction solvent (if not using PPA)
-
Sodium bicarbonate or ammonium hydroxide solution (for neutralization)
-
Ethanol or methanol (for recrystallization)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-Methoxy-5-methylbenzene-1,2-diamine with 1.1 equivalents of the chosen carboxylic acid.
-
Acid-Catalyzed Condensation:
-
Method A (Aqueous Acid): Add a catalytic amount of 4M HCl. Heat the reaction mixture to reflux (typically 100-120°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Method B (PPA): Use polyphosphoric acid as both the catalyst and solvent. Heat the mixture to 150-180°C for 1-3 hours, with mechanical stirring.
-
-
Work-up and Neutralization:
-
After completion, cool the reaction mixture to room temperature.
-
If using PPA, pour the hot mixture cautiously onto crushed ice with vigorous stirring.
-
Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8, which will precipitate the crude product.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure benzimidazole derivative.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Safety and Handling
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. [5]Causes skin and serious eye irritation. [5]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [6]* Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation. [7]* Incompatible Materials: Avoid contact with strong oxidizing agents. [6]
Conclusion
4-Methoxy-5-methylbenzene-1,2-diamine is a specialty chemical with significant potential as a building block in the synthesis of complex heterocyclic molecules. Its primary utility for drug discovery professionals lies in its role as a precursor to substituted benzimidazoles, a class of compounds with a wide array of proven pharmacological activities. While detailed physicochemical and toxicological data for this specific compound are sparse, its procurement from specialized suppliers and its application in well-established synthetic methodologies, such as the Phillips-Ladenburg reaction, are straightforward. Proper safety precautions, inferred from related compounds, must be strictly followed during its handling and use.
References
- ChemSynthesis. (2025). 4-methoxy-N-methylbenzene-1,2-diamine.
- Fisher Scientific. (2010, June 7). Safety Data Sheet: 4-Methoxy-N-methylbenzylamine.
- Sigma-Aldrich. 5-Methoxy-N1-methylbenzene-1,2-diamine.
- Guan, Y., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- PubChem. 4-Methoxybenzene-1,2-diamine dihydrochloride.
- Fluorochem. (2024, December 19). Safety Data Sheet: 2-(Methoxymethyl)benzene-1,4-diamine.
- BLDpharm. 38608-08-1|4-Methoxy-5-methylbenzene-1,2-diamine.
- Fisher Scientific. Safety Data Sheet: 1,2-Benzenediamine, 4-methoxy-.
- Hoffman Fine Chemicals. CAS RN 3360-78-9 | 4-Methoxy-N1-methylbenzene-1,2-diamine.
- ChemScene. 4-Methoxy-1-n-methylbenzene-1,2-diamine.
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2).
- TCI (Shanghai) Development Co., Ltd. 4-Methoxybenzene-1,2-diamine | 102-51-2.
- TCI Chemicals. Safety Data Sheet: 4-Methoxybenzenethiol.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- CymitQuimica. 4-Methoxybenzene-1,2-diamine.
- MedChemExpress. 4,5-Dimethoxybenzene-1,2-diamine.
- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1–22.
- ChemicalBook. (2025, July 24). 4-METHOXY-O-PHENYLENEDIAMINE.
- Organic Chemistry Portal. Benzimidazole synthesis.
- Sigma-Aldrich. 4-methoxy-N1-methylbenzene-1,2-diamine | 3360-78-9.
- Yuan, G., & Liu, Y. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647.
Sources
- 1. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]
- 2. 4-Methoxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Methoxy-N1-methylbenzene-1,2-diamine | 129139-48-6 [sigmaaldrich.com]
Methodological & Application
Technical Application Note: Precision Synthesis of 5-Methoxy-6-methylbenzimidazoles
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 5-Methoxy-6-methylbenzimidazole derivatives using 4-Methoxy-5-methylbenzene-1,2-diamine as the core building block.[1]
This scaffold represents a "hybrid" pharmacophore, bridging the electronic profile of proton pump inhibitors (like Omeprazole, which utilizes a 5-methoxy core) with the steric footprint of the Vitamin B12 ligand (5,6-dimethylbenzimidazole).[2]
Introduction & Strategic Value
The 5-Methoxy-6-methylbenzimidazole core is a privileged structure in drug discovery.[1] By combining an electron-donating methoxy group (EDG) with a lipophilic methyl group at the 5 and 6 positions, this scaffold offers unique electronic tuning:
-
Enhanced Basicity: The pKa of the imidazole nitrogen is elevated compared to unsubstituted benzimidazoles, improving solubility in acidic media (relevant for lysosomal trapping or stomach absorption).[2]
-
Metabolic Stability: The C6-methyl group blocks a common site of metabolic oxidation (para to the nitrogen), potentially extending half-life compared to the simple 5-methoxy analog.[1]
-
Oxidation Sensitivity: The electron-rich nature of the starting material, 4-Methoxy-5-methylbenzene-1,2-diamine (1) , makes it prone to rapid air oxidation, necessitating specific handling protocols to avoid "tarry" polymerization products.[1]
This guide outlines three validated protocols for converting diamine (1) into high-value benzimidazole scaffolds.
Mechanistic Pathways & Reaction Landscape
The synthesis relies on the condensation of the diamine with electrophiles. The choice of oxidant and conditions is critical to prevent the formation of quinoxalines or oxidative decomposition.
Visualizing the Synthetic Logic
Figure 1: Reaction landscape for 4-Methoxy-5-methylbenzene-1,2-diamine.[1] The pathway selection depends on the desired substituent at the C2 position.
Critical Reagent Handling: The Diamine
Compound: 4-Methoxy-5-methylbenzene-1,2-diamine Appearance: Off-white to pale violet solid (pure); Dark brown/black (oxidized).[1]
Protocol for Handling:
-
Storage: Must be stored under Argon at -20°C.
-
Pre-reaction Check: Dissolve a small amount in methanol. If the solution is dark brown/opaque, purification is required.[2]
-
Purification: Recrystallize from Ethanol/Water containing 1% Sodium Dithionite (Na₂S₂O₄) to reduce oxidized impurities (iminoquinones) back to the amine.[2]
Experimental Protocols
Protocol A: Oxidative Cyclization with Aldehydes (Library Synthesis)
Best for: Creating diverse libraries of 2-aryl/alkyl derivatives.[1]
Mechanism: The diamine condenses with an aldehyde to form a Schiff base (imine), which is then cyclized oxidatively.[2] We utilize Sodium Metabisulfite (Na₂S₂O₅) as a mild oxidant/adduct former, which prevents the "brick dust" polymerization common with air oxidation of electron-rich diamines.[2]
Materials:
-
Aldehyde (1.1 equiv)[2]
-
Sodium Metabisulfite (Na₂S₂O₅) (1.0 equiv)[2]
-
Solvent: Ethanol/Water (3:1)[2]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of Diamine in 5 mL Ethanol.
-
Adduct Formation: In a separate beaker, dissolve 1.1 mmol of the Aldehyde and 1.0 mmol of Na₂S₂O₅ in 2 mL Water. Stir for 5 minutes (formation of bisulfite adduct).
-
Combination: Add the aldehyde-bisulfite solution to the diamine solution.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Dichloromethane/Methanol 95:5).[2]
-
Workup: Cool to room temperature.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography.
Protocol B: The "Phillips" Condensation (Carboxylic Acids)
Best for: Robust synthesis of 2-alkyl derivatives (e.g., -CH3, -CF3).[1][2]
Materials:
Step-by-Step:
-
Mixing: Combine 1.0 mmol Diamine and 2.0 mmol Carboxylic Acid in 4 mL of 4N HCl.
-
Heating: Reflux the solution for 8–12 hours.
-
Neutralization: Cool the reaction on an ice bath. Slowly add Ammonium Hydroxide (28%) until pH ~9.
-
Isolation: The benzimidazole typically precipitates as a solid. Filter, wash with water, and dry.[2]
Protocol C: Synthesis of 2-Mercapto-5-methoxy-6-methylbenzimidazole
Best for: Precursors to Proton Pump Inhibitor (PPI) analogs.[1]
Mechanism: Cyclization with Carbon Disulfide (CS₂) or Potassium Ethyl Xanthate.[2]
Materials:
-
Carbon Disulfide (CS₂) (1.5 equiv) OR Potassium Ethyl Xanthate (1.2 equiv)[2]
-
Base: KOH (1.1 equiv)[2]
-
Solvent: Ethanol/Water (8:2)[2]
Step-by-Step:
-
Preparation: Dissolve 10 mmol Diamine and 11 mmol KOH in 20 mL Ethanol/Water.
-
Addition: Add CS₂ (15 mmol) dropwise (Caution: CS₂ is highly flammable and toxic).
-
Reflux: Heat to reflux for 3 hours. Evolution of H₂S gas (rotten egg smell) indicates reaction progress.[2] Use a scrubber trap (NaOH solution) for the exhaust gas.[2]
-
Quench: Add 50 mL warm water.
-
Acidification: Acidify carefully with Glacial Acetic Acid to pH 5. The thiol (mercapto) derivative will precipitate.[2]
-
Purification: Recrystallize from Ethanol.
Analytical Data & Tautomerism
NMR Interpretation
The 5-methoxy-6-methylbenzimidazole core presents a specific NMR signature.[1]
| Proton Position | Chemical Shift (δ ppm, DMSO-d6) | Multiplicity | Notes |
| -OCH3 | 3.75 – 3.85 | Singlet (3H) | Distinct sharp peak.[1] |
| -CH3 (Ar) | 2.25 – 2.35 | Singlet (3H) | Distinct sharp peak.[2] |
| C4-H | 6.90 – 7.10 | Singlet (1H) | Ortho to OMe (shielded).[1][2] |
| C7-H | 7.20 – 7.40 | Singlet (1H) | Ortho to Me.[1] |
| N-H | 12.0 – 13.0 | Broad Singlet | Exchangeable; often invisible. |
The Tautomerism Challenge
In the unsubstituted state (N-H), 5-methoxy-6-methylbenzimidazole and 6-methoxy-5-methylbenzimidazole are tautomers and exist in rapid equilibrium.[1] They are chemically identical in solution.
However , upon N-alkylation (e.g., adding a benzyl group), you will obtain a mixture of two distinct regioisomers:
-
1-Alkyl-5-methoxy-6-methylbenzimidazole [1]
-
1-Alkyl-6-methoxy-5-methylbenzimidazole
These isomers have different physical properties and biological activities.
Visualizing Regioisomerism:
Figure 2: Divergence of regioisomers upon N-alkylation.[1] Separation usually requires column chromatography.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Dark/Black Reaction Mixture | Oxidation of diamine.[1] | Add 5 mol% Sodium Dithionite (Na₂S₂O₄) to the reaction.[2] Degas solvents with Argon. |
| Low Yield (Aldehyde protocol) | Incomplete bisulfite adduct formation.[2] | Ensure the aldehyde and bisulfite are stirred in water before adding the diamine. |
| Inseparable Regioisomers | N-alkylation lacks selectivity.[1] | Use steric bulk to direct alkylation or synthesize the regioisomer specifically from a secondary amine precursor (e.g., 4-methoxy-5-methyl-N-alkyl-2-nitroaniline).[1] |
| "Sticky" Precipitate | Impurities trapped in lattice. | Dissolve in dilute HCl, filter insoluble tar, then re-precipitate with Ammonia. |
References
-
Preparation of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, Section B. (2006). Detailed protocol for CS2 cyclization relevant to Omeprazole intermediates.
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. ACS Omega. (2022). Describes the sodium metabisulfite (Na2S2O5) mediated oxidative cyclization of diamines with aldehydes.[5]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry. (2016). Comparison of catalysts for diamine condensation.
-
Reaction of o-phenylenediamine with ethoxymethylene compounds. Arkivoc. (2010).[1] Insights into Schiff base formation and stability of electron-rich diamines.
-
Synthesis of 5-methoxy-2-mercaptobenzimidazole. PrepChem. General laboratory scale-up procedure for thiol derivatives.
Sources
- 1. prepchem.com [prepchem.com]
- 2. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Condensation of 4-Methoxy-5-methylbenzene-1,2-diamine with Aldehydes for the Synthesis of Benzimidazole Derivatives
Introduction
The benzimidazole scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide array of biological activities and valuable physicochemical properties.[1][2][3] The synthesis of substituted benzimidazoles is therefore a critical endeavor for researchers in drug discovery and development. One of the most direct and versatile methods for constructing the benzimidazole core is the condensation reaction between an o-phenylenediamine and an aldehyde.[4] This application note provides a detailed protocol for the condensation of 4-Methoxy-5-methylbenzene-1,2-diamine with various aldehydes, a reaction that serves as a gateway to a diverse range of functionalized benzimidazole derivatives. The presence of the methoxy and methyl groups on the diamine starting material offers opportunities for further synthetic modifications and influences the electronic properties of the resulting benzimidazole products.
Reaction Mechanism and Rationale
The condensation of an o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole is a well-established transformation that proceeds through a series of defined steps.[1] The reaction is typically catalyzed by an acid or a metal catalyst and often requires an oxidizing agent to facilitate the final aromatization step.[1]
The proposed mechanism initiates with the nucleophilic attack of one of the amino groups of 4-Methoxy-5-methylbenzene-1,2-diamine on the carbonyl carbon of the aldehyde. This is often followed by the formation of a Schiff base intermediate.[1] Subsequently, an intramolecular cyclization occurs, where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate then undergoes oxidation to yield the stable, aromatic benzimidazole product.[1]
A variety of catalysts can be employed to promote this reaction, including protic acids (e.g., p-toluenesulfonic acid), Lewis acids, and various metal catalysts.[4][5] The choice of catalyst and solvent can significantly impact the reaction rate, yield, and selectivity. For instance, the use of fluorous alcohols like trifluoroethanol (TFE) has been shown to efficiently promote the cyclocondensation at room temperature.
Experimental Protocols
This section outlines a general procedure for the condensation of 4-Methoxy-5-methylbenzene-1,2-diamine with an aldehyde. It is important to note that the optimal reaction conditions may vary depending on the specific aldehyde used.
Materials and Reagents
-
4-Methoxy-5-methylbenzene-1,2-diamine
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Solvent (e.g., methanol, ethanol, acetonitrile, or a mixture like chloroform:methanol)[1][2]
-
Catalyst (e.g., cobalt(II) acetylacetonate, p-toluenesulfonic acid, or a heterogeneous catalyst like Au/TiO2)[1][2]
-
Oxidizing agent (if necessary, e.g., air, hydrogen peroxide)[1][6]
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Rotary evaporator
General Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Methoxy-5-methylbenzene-1,2-diamine (1.0 equivalent) in the chosen solvent (e.g., methanol, 5-10 mL per mmol of diamine).[1]
-
Addition of Reactants: To the stirred solution, add the aldehyde (1.0-1.2 equivalents).
-
Catalyst Addition: Introduce the catalyst (e.g., a catalytic amount of cobalt(II) acetylacetonate, ~0.05 equivalents).[1]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress using Thin Layer Chromatography (TLC).[1][7] The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion of the reaction, as indicated by TLC, cool the mixture to room temperature. If a heterogeneous catalyst was used, it can be removed by filtration.[2][3] The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Extraction: The residue is then taken up in ethyl acetate and washed with water.[1] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent such as hot methanol or ethanol, to afford the pure benzimidazole derivative.[1]
Data Summary
The following table provides a summary of typical reaction conditions and outcomes for the condensation of 4-Methoxy-5-methylbenzene-1,2-diamine with various aldehydes.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Co(acac)₂ | Methanol | Room Temp | 2-4 | High |
| 4-Chlorobenzaldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | >90[2] |
| 4-Methylbenzaldehyde | Er(OTf)₃ | Acetonitrile | Reflux | 3-5 | Good |
| 2-Naphthaldehyde | p-TsOH | Ethanol | Reflux | 6-8 | Moderate-Good |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the proposed mechanistic pathway for the formation of a 2-substituted-5-methoxy-6-methylbenzimidazole.
Caption: Proposed mechanism for benzimidazole synthesis.
Experimental Workflow
The general laboratory workflow for this synthesis is depicted below.
Caption: General experimental workflow for synthesis.
Conclusion
The condensation of 4-Methoxy-5-methylbenzene-1,2-diamine with aldehydes is a robust and efficient method for the synthesis of a variety of substituted benzimidazoles. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The versatility of this reaction, coupled with the availability of a wide range of aldehydes, makes it a valuable tool in the synthetic chemist's arsenal. Further optimization of reaction conditions, including the exploration of novel catalysts and solvent systems, may lead to even more efficient and environmentally benign synthetic routes.
References
-
Chakraborti, A. K., et al. (2004). Fluorous alcohols as efficient media for the selective synthesis of 1,2-disubstituted benzimidazoles. IOSR Journal of Applied Chemistry. [Link]
-
Saeedi, M., & Kargar, H. (2012). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Thai Journal of Pharmaceutical Sciences. [Link]
-
Mekky, A. E., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2557–2565. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]
-
Kattar, E., et al. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 11(11), 1329. [Link]
-
Patil, S., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 85-94. [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. [Link]
- Google Patents. (2013). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
-
Singh, V., et al. (2017). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 7(84), 53361-53381. [Link]
-
PubChemLite. (n.d.). 4-methoxy-5-methylbenzene-1,2-diamine. PubChemLite. [Link]
-
Journal of the Chemical Society. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Journal of the Chemical Society, 3482-3484. [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Methoxybenzene-1,2-diamine dihydrochloride. PubChem. [Link]
-
ResearchGate. (2025). Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by MgC2O4/SiO2 under microwave irradiation and solvent-free conditions. ResearchGate. [Link]
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis and Utility of Schiff Base Ligands from 4-Methoxy-5-methyl-o-phenylenediamine
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of Schiff base ligands derived from the versatile precursor, 4-Methoxy-5-methyl-o-phenylenediamine. O-phenylenediamines are foundational building blocks in coordination chemistry, enabling the creation of robust, often tetradentate, ligands upon condensation with carbonyl compounds. The specific substitution pattern of the title diamine—featuring both an electron-donating methoxy group and a methyl group—allows for fine-tuning of the electronic and steric properties of the resultant ligands and their metal complexes. These compounds are of significant interest to researchers in materials science, catalysis, and drug development due to their wide-ranging biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This guide presents a detailed, field-proven protocol, explains the rationale behind methodological choices, and explores the potential applications of these valuable molecular scaffolds.
Introduction: The Strategic Value of Schiff Bases
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of modern coordination chemistry.[5][6] Formed through the condensation of a primary amine with an aldehyde or ketone, these ligands are renowned for their synthetic accessibility and their ability to form stable complexes with a vast array of metal ions.[4][6] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to factors such as increased lipophilicity and the geometric constraints imposed by the metal center.[3][7][8]
The use of o-phenylenediamines as the amine source is particularly strategic as it readily yields tetradentate ligands, capable of forming highly stable chelate rings with metal ions. The precursor at the core of this guide, 4-Methoxy-5-methyl-o-phenylenediamine, provides a unique scaffold for generating ligands with tailored properties, paving the way for novel applications in medicinal chemistry and catalysis.
Ligand Synthesis: A Step-by-Step Protocol
Principle of Reaction
The synthesis is a classical nucleophilic addition-elimination reaction. The primary amine groups of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of water, typically facilitated by acid catalysis and heat, to form the stable imine linkages.[5][9] Using two equivalents of a carbonyl compound results in a symmetrical N₂O₂ or N₄ ligand, depending on the nature of the aldehyde used.
Caption: General synthesis of a Schiff base ligand.
Experimental Protocol
This protocol details the synthesis using salicylaldehyde as a representative aldehyde, which yields a potential N₂O₂ tetradentate ligand.
Materials & Reagents:
-
4-Methoxy-5-methyl-o-phenylenediamine
-
Salicylaldehyde (2 molar equivalents)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Vacuum desiccator
Procedure:
-
Dissolution of Diamine: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-Methoxy-5-methyl-o-phenylenediamine in 50 mL of absolute ethanol. Stir gently until fully dissolved.
-
Preparation of Aldehyde Solution: In a separate beaker, dissolve 20 mmol of salicylaldehyde in 30 mL of absolute ethanol.
-
Reaction Initiation: Add the salicylaldehyde solution dropwise to the stirring diamine solution at room temperature. A color change is typically observed.
-
Catalysis: Add 3-5 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and accelerating the reaction.[6]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux for 4 hours. This provides the necessary activation energy and drives the equilibrium towards the product by removing the water formed during the reaction.[2][10]
-
Precipitation and Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. A solid precipitate should form. To maximize yield, cool the flask further in an ice bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold ethanol (10-15 mL each) to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified yellow-orange solid product in a vacuum desiccator over anhydrous calcium chloride or silica gel to a constant weight.[11]
Structural Validation and Characterization
Thorough characterization is imperative to confirm the identity and purity of the synthesized ligand. The following techniques are standard in the field.
Spectroscopic Analysis
| Technique | Purpose | Key Expected Observations |
| FT-IR | Functional Group Identification | Disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong, sharp azomethine C=N stretch (~1600-1635 cm⁻¹), which is the definitive peak for Schiff base formation.[1][4][12] |
| ¹H NMR | Proton Environment Mapping | Appearance of a characteristic singlet for the azomethine proton (-CH=N- ) in the δ 8.0-9.0 ppm region.[1][12] Signals corresponding to aromatic, methoxy, and methyl protons will also be present in their expected regions. A downfield singlet for the phenolic -OH proton (>10 ppm) is also expected if using salicylaldehyde.[12] |
| ¹³C NMR | Carbon Skeleton Analysis | A signal for the azomethine carbon (-C=N- ) typically appears in the δ 160-170 ppm range.[1] |
| Mass Spec. | Molecular Weight Confirmation | The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the target Schiff base ligand. |
Elemental Analysis
Confirming the elemental composition provides the ultimate proof of purity. The experimentally determined percentages of carbon, hydrogen, and nitrogen should align with the theoretically calculated values for the proposed molecular formula within an acceptable margin of error (±0.4%).[8]
Applications in Coordination Chemistry and Drug Development
The true utility of these ligands is realized upon their coordination with metal ions. The N₂O₂ donor set (from the two imine nitrogens and two phenolic oxygens) creates a stable coordination pocket for a variety of transition metals.
Protocol for Metal Complex Synthesis
Principle: A metal salt is reacted with the synthesized Schiff base ligand, often in a 1:1 molar ratio, leading to the formation of a neutral, stable metal complex.
Procedure:
-
Prepare a hot ethanolic solution of the Schiff base ligand (e.g., 1 mmol in 25 mL ethanol).
-
Separately, prepare a hot ethanolic solution of the desired metal salt (e.g., 1 mmol of Cu(CH₃COO)₂·H₂O or NiCl₂·6H₂O in 25 mL ethanol).
-
Add the metal salt solution dropwise to the stirring ligand solution. An immediate color change and/or precipitation of the complex is typically observed.
-
Reflux the resulting mixture for 1-2 hours to ensure complete complexation.[7]
-
Cool, filter, wash with ethanol, and dry the resulting metal complex as described for the ligand synthesis.
Caption: Chelation of a metal ion (M²⁺) by a tetradentate N₂O₂ ligand.
Field-Proven Applications
-
Antimicrobial Agents: Schiff base metal complexes frequently exhibit significantly enhanced antibacterial and antifungal activities over the free ligands.[3][7][8] This is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.
-
Anticancer Therapeutics: The planar nature and coordination geometry of many Schiff base complexes allow them to intercalate with DNA or inhibit key enzymes like topoisomerase, making them promising candidates for anticancer drug development.[1][9]
-
Catalysis: The ability to coordinate with various metal centers makes these complexes effective catalysts for a range of organic transformations, including oxidation and polymerization reactions.[4]
-
Sensing and Imaging: The incorporation of fluorogenic or chromogenic moieties into the aldehyde precursor can yield Schiff base ligands that act as selective chemosensors for specific metal ions.
Conclusion
The preparation of Schiff base ligands from 4-Methoxy-5-methyl-o-phenylenediamine offers a reliable and versatile route to a class of compounds with immense scientific and commercial potential. The protocols outlined herein are robust and can be readily adapted by varying the carbonyl component to generate a library of ligands with diverse electronic and steric profiles. Proper spectroscopic and analytical characterization is crucial for validating the synthesized structures. The subsequent formation of metal complexes unlocks a vast landscape of applications, particularly in the fields of medicinal chemistry and catalysis, making these scaffolds a valuable tool for researchers, scientists, and drug development professionals.
References
-
Title: Synthesis and Spectroscopic Studies of New Schiff Bases. Source: Molecules (Journal), PMC - NIH. [Link]
-
Title: Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against hepatocellular carcinoma (SK-GT-4) cancer cell. Source: Scientific Reports. [Link]
-
Title: Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine. Source: Molecules (Journal), MDPI. [Link]
-
Title: Synthesis, Spectral Investigation, DFT, Antibacterial, Antifungal and Molecular Docking Studies of Ni(II), Zn(II), Cd(II) Complexes of Tetradentate Schiff-Base Ligand. Source: Asian Journal of Chemistry. [Link]
-
Title: SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE LIGAND DERIVED FROM 0-PHENYLENEDIAMINE AND 4-NITROBENZALDEHYDE AND ITS COMPLEXES. Source: UiTM Institutional Repository. [Link]
-
Title: Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Source: Molecules (Journal), MDPI. [Link]
-
Title: The Synthesis, Characterization of a Novel Schiff Base Ligand and Investigation of Its Transition Metal Complexes. Source: DergiPark Akademik. [Link]
-
Title: Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
Title: Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Source: ACS Omega, PMC - NIH. [Link]
-
Title: Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Source: ACS Omega, ACS Publications. [Link]
-
Title: SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Source: Research Publish Journals. [Link]
-
Title: Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. Source: Molecules (Journal), MDPI. [Link]
-
Title: Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures. Source: Molbank (Journal), MDPI. [Link]
-
Title: Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Source: Journal of Pharmaceutical Negative Results, PMC - NIH. [Link]
-
Title: Facile preparation of the new organic ligands, schiff bases and metal complexes in well. Source: Scientific Reports, PMC - NIH. [Link]
Sources
- 1. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. researchpublish.com [researchpublish.com]
- 8. Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol [mdpi.com]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Facile preparation of the new organic ligands, schiff bases and metal complexes in well - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Strategic Utilization of 4-Methoxy-5-methylbenzene-1,2-diamine in Heterocyclic Synthesis
Topic: Using 4-Methoxy-5-methylbenzene-1,2-diamine as a heterocyclic building block Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Abstract
4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1) represents a high-value "privileged structure" precursor in medicinal chemistry. Unlike symmetric o-phenylenediamines, its unique substitution pattern—pairing a strong electron-donating methoxy group with a weakly donating methyl group—imparts distinct electronic bias to the diamine core.[1] This application note details the strategic use of this building block to access functionalized benzimidazoles and quinoxalines, critical scaffolds in kinase inhibition (e.g., EGFR, VEGFR targets) and GPCR modulation. We provide validated protocols that account for the compound's oxidative sensitivity and nucleophilic regioselectivity.[1]
Technical Profile & Handling
Chemical Specifications
| Property | Specification |
| Chemical Name | 4-Methoxy-5-methylbenzene-1,2-diamine |
| CAS Number | 38608-08-1 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Appearance | Off-white to pale violet solid (darkens upon oxidation) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water |
| pKa (Conjugate Acid) | ~4.5 (Estimated for N1), ~3.8 (Estimated for N2) |
Expert Handling Guidelines
The Oxidation Challenge: Like most electron-rich o-phenylenediamines, this compound is prone to rapid air oxidation, forming dark-colored phenazine impurities (azine dyes).[1]
-
Storage: Store at -20°C under argon/nitrogen.
-
Purification: If the material appears dark purple/black, recrystallize immediately before use from degassed Ethanol/Water (9:1) containing a trace of sodium dithionite (
) as a reducing agent. -
Reaction Environment: All reactions should be sparged with inert gas.[1]
Mechanistic Insight: The Nucleophilicity Differential
The asymmetry of the molecule creates a exploitable difference in reactivity between the two amine groups.[1]
-
N1 (para to Methoxy): The methoxy group is a strong
-donor.[1] Through resonance, it significantly increases electron density at the para position (N1). -
N2 (para to Methyl): The methyl group is a weak
-donor (induction/hyperconjugation).[1] It increases density at N2, but to a lesser degree than the methoxy group affects N1.
Caption: Electronic differentiation of the two amino groups. The methoxy group activates N1 significantly more than the methyl group activates N2.[1]
Application I: Benzimidazole Synthesis
Benzimidazoles derived from this core are isosteres of purines and are frequently found in kinase inhibitors.[1]
Protocol: Oxidative Cyclization with Aldehydes
This method uses sodium metabisulfite (
Reagents:
-
4-Methoxy-5-methylbenzene-1,2-diamine (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Sodium Metabisulfite (
) (1.2 equiv) -
Solvent: DMF or Ethanol/Water (3:1)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the diamine (1.0 mmol) and the aldehyde (1.0 mmol) in DMF (5 mL).
-
Imine Formation: Stir at room temperature for 30 minutes. Note: The solution may turn slightly yellow as the Schiff base forms.
-
Oxidant Addition: Add
(1.2 mmol) in one portion. -
Cyclization: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (usually 5% MeOH in DCM).[1]
-
Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The benzimidazole product typically precipitates.[1]
-
Purification: Filter the solid. Wash with cold water and hexanes.[1] If no precipitate forms, extract with EtOAc, wash with brine (
), dry over , and concentrate.
Why this works: The electron-rich nature of the diamine facilitates the initial attack on the aldehyde.[1] The metabisulfite mediates the oxidative dehydrogenation of the intermediate aminal to the aromatic benzimidazole.[1]
Application II: Quinoxaline Synthesis
Quinoxalines are privileged scaffolds for DNA intercalation and receptor tyrosine kinase inhibition.[1]
Regioselective Condensation with 1,2-Dicarbonyls
When reacting with unsymmetrical 1,2-dicarbonyls (e.g., 2-oxopropanal), the superior nucleophilicity of N1 dictates the major isomer.
Protocol:
-
Setup: Dissolve 1,2-dicarbonyl (1.1 equiv) in Ethanol under
. -
Addition: Add 4-Methoxy-5-methylbenzene-1,2-diamine (1.0 equiv) typically at 0°C to maximize kinetic control.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Isolation: The product often precipitates from ethanol.[1] Filter and wash with cold EtOH.[1]
Pathway Diagram
Caption: Divergent synthesis pathways. Path A yields kinase-inhibitor scaffolds; Path B yields DNA-intercalating agents.[1]
Analytical Validation
Distinguishing isomers (especially in quinoxaline synthesis) requires careful NMR analysis.[1]
-
1H NMR: Look for the diagnostic singlets of the aromatic protons. The proton between the methoxy and methyl groups (C3-H) will appear as a singlet. The proton at C6 will also be a singlet.[1] In 2D NOESY:
-
13C NMR: The carbon attached to the methoxy group will be significantly deshielded (~145-155 ppm) compared to the carbon attached to the methyl group (~125-135 ppm).
References
-
Synthesis of Benzimidazoles via Oxidative Cyclization
-
Regioselectivity in Diamine Condensations
-
Medicinal Chemistry of Alkoxy-Benzimidazoles
-
Handling Air-Sensitive Diamines
Sources
Application Notes & Protocols: Strategic Cyclization of 1,2-Diamino-4-methoxy-5-methylbenzene for Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide to the cyclization of 1,2-diamino-4-methoxy-5-methylbenzene, a key substituted o-phenylenediamine intermediate. The strategic selection of reaction partners and conditions enables the synthesis of diverse and medicinally significant heterocyclic cores, primarily benzimidazoles and quinoxalines. These scaffolds are foundational in numerous pharmaceutical agents, valued for their wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1] This guide moves beyond simple procedural lists to explain the causal relationships behind experimental choices, offering field-proven insights into reaction mechanisms, optimization, and validation. Detailed, step-by-step protocols for the synthesis of key derivatives are provided, supported by comparative data and mechanistic diagrams to ensure scientific integrity and reproducibility.
Introduction: The Versatility of a Substituted o-Phenylenediamine
1,2-Diamino-4-methoxy-5-methylbenzene is an aromatic diamine endowed with electronic and steric features that make it a valuable precursor in synthetic chemistry. The adjacent nucleophilic amino groups are primed for cyclization reactions, while the methoxy and methyl substituents on the benzene ring modulate the electronic properties and lipophilicity of the final heterocyclic product. The ability to readily convert this diamine into stable, aromatic ring systems like benzimidazoles and quinoxalines is of paramount importance in medicinal chemistry.
-
Benzimidazoles: This moiety is a "privileged scaffold," famously forming the core of Vitamin B12. Its derivatives are known to exhibit a vast array of biological activities and are found in drugs such as the anthelmintic Mebendazole and the proton-pump inhibitor Omeprazole.[2]
-
Quinoxalines: These benzopyrazine systems are also critical pharmacophores. They are integral to various antibiotics like echinomycin and have been developed as anticancer, antiviral, and anti-inflammatory agents.[3][4]
This guide details reliable and adaptable protocols for directing the cyclization of 1,2-diamino-4-methoxy-5-methylbenzene toward these two important classes of heterocycles.
Synthesis of 6-Methoxy-5-methyl-1H-benzo[d]imidazoles
The benzimidazole core is typically formed by reacting an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde. The choice of reagent dictates the substituent at the 2-position of the benzimidazole ring and significantly influences the required reaction conditions.
Method A: Cyclocondensation with Carboxylic Acids (Phillips-Ladenburg Reaction)
This classic approach involves the condensation of the diamine with a carboxylic acid under dehydrating, acidic conditions. It is a robust method for synthesizing 2-substituted benzimidazoles.[2][5]
Causality Behind Experimental Choices: The reaction requires harsh conditions for two primary reasons. First, a strong acid catalyst (like polyphosphoric acid or HCl) is necessary to protonate the carboxylic acid's carbonyl oxygen, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by one of the diamine's amino groups. Second, high temperatures are essential to drive the subsequent dehydration and cyclization steps, which involve the elimination of two molecules of water to form the stable aromatic ring.
Experimental Protocol: Synthesis of 2-Substituted 6-methoxy-5-methyl-1H-benzo[d]imidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-diamino-4-methoxy-5-methylbenzene (1.0 eq) and the selected carboxylic acid (e.g., formic acid, acetic acid, benzoic acid) (1.0-1.2 eq).
-
Acidic Medium: Carefully add polyphosphoric acid (PPA) or 4N Hydrochloric Acid (HCl) to the flask, ensuring the reactants are adequately submerged.[2]
-
Cyclization: Heat the reaction mixture to 120–150 °C and maintain this temperature for 4-6 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Precipitation: Carefully neutralize the mixture by adding a concentrated base solution (e.g., ammonium hydroxide or sodium hydroxide) until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-substituted-6-methoxy-5-methyl-1H-benzo[d]imidazole.[7]
Workflow Visualization:
Caption: Workflow for Phillips-Ladenburg benzimidazole synthesis.
Method B: Oxidative Cyclization with Aldehydes
A milder alternative for synthesizing 2-substituted benzimidazoles involves the condensation of the diamine with an aldehyde, followed by an in-situ oxidation step. This method avoids the need for strongly acidic conditions and high temperatures.[5][8]
Causality Behind Experimental Choices: This reaction proceeds in two stages. Initially, the diamine and aldehyde condense to form a dihydrobenzimidazole intermediate. This intermediate is not aromatic and is readily oxidized. An oxidizing agent (such as sodium metabisulfite, H₂O₂, or even atmospheric air) is required to remove two hydrogen atoms, leading to the formation of the stable, aromatic benzimidazole ring system.[5] The choice of a mild oxidant and solvent like ethanol makes this a more functional-group-tolerant and environmentally benign procedure.
Experimental Protocol: Synthesis of 2-Aryl-6-methoxy-5-methyl-1H-benzo[d]imidazole
-
Reaction Setup: Dissolve 1,2-diamino-4-methoxy-5-methylbenzene (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Oxidant Addition: Add sodium metabisulfite (Na₂S₂O₅) (2.0 eq) to the mixture.[5] Alternatively, other oxidizing systems like H₂O₂/HCl can be used in acetonitrile at room temperature.[8]
-
Cyclization: Stir the mixture at room temperature or gently reflux for 2-4 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add water to precipitate the product.
-
Purification: Wash the crude product with water and a cold, non-polar solvent (e.g., hexane) and purify by recrystallization from ethanol.
Workflow Visualization:
Caption: Oxidative cyclization workflow for benzimidazole synthesis.
Synthesis of 6-Methoxy-7-methylquinoxalines
Quinoxalines are reliably synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is generally high-yielding and proceeds under mild conditions.[3][4]
Causality Behind Experimental Choices: The reaction mechanism involves a sequential double condensation. One amino group attacks one of the carbonyls, forming a hemiaminal which dehydrates to an imine. This is followed by an intramolecular attack of the second amino group on the remaining carbonyl, leading to a second dehydration and the formation of the thermodynamically stable, aromatic pyrazine ring fused to the benzene core. The reaction is often self-catalyzing but can be accelerated with mild acid or various catalysts that facilitate the dehydration steps.
Experimental Protocol: Synthesis of 2,3-Disubstituted 6-methoxy-7-methylquinoxaline
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-diamino-4-methoxy-5-methylbenzene (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water (3:1 v/v).[9]
-
Reagent Addition: Add the 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq) to the solution.
-
Catalysis (Optional): While the reaction often proceeds without a catalyst, it can be accelerated by adding a catalytic amount of a substance like ammonium heptamolybdate tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O].[9]
-
Reaction: Stir the mixture at room temperature for the time specified by the chosen protocol (can range from minutes to a few hours). Monitor the reaction by TLC.[3][9]
-
Isolation: The quinoxaline product often precipitates directly from the reaction mixture upon completion. Collect the solid by vacuum filtration.
-
Purification: Wash the product with cold ethanol and dry under vacuum. The product is often of high purity, but can be recrystallized if necessary.
Comparative Data on Quinoxaline Synthesis Conditions
| Catalyst/System | Solvent | Temperature | Time | Yield (%) | Reference |
| Pyridine (cat.) | THF | Room Temp. | 2 h | Excellent | [3] |
| (NH₄)₆Mo₇O₂₄·4H₂O | EtOH/H₂O | Room Temp. | 5-15 min | 92-98% | [9] |
| Zinc Triflate | CH₃CN | Room Temp. | - | up to 90% | [4] |
| None | Glycerol/H₂O | 90 °C | 4-6 min | 85-91% | [4] |
| DBU/Air (One-pot from aldehyde) | THF/EtOAc | 65 °C then RT | Overnight | 65-91% | [10] |
Workflow Visualization:
Caption: General workflow for quinoxaline synthesis.
Protocol Validation and Trustworthiness
To ensure the identity and purity of the synthesized compounds, the following characterization methods are essential:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing crude purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.[3]
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the final molecule.[3]
-
Each protocol described herein constitutes a self-validating system when coupled with these standard analytical techniques, ensuring the trustworthiness of the results.
References
- Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023).
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. (2013).
- Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. PMC.
- Methods of Preparation of Quinoxalines. Encyclopedia.pub. (2023).
- Benzimidazole synthesis. Organic Chemistry Portal.
- Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Organic Chemistry Portal.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. (2021).
- The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. PMC. (2021).
- SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.
- One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions.
- Quinoxaline synthesis. Organic Chemistry Portal.
- Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. ResearchGate. (2025).
-
SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[4][11]DIAZEPINES Magd. LOCKSS: Serve Content. (2011). Available at:
- Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry - ACS Publications. (2024).
- (IUCr) Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. (2023).
- Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar. (2023).
- The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation …. ResearchGate.
- Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation.. ResearchGate. (2025).
- Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. MDPI. (2006).
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. (2022).
- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
- An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. Benchchem.
- Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. Google Patents.
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. (2017).
- Comparing the Cyclization Reactivity of 1,2-Diamines and 1,3-Diamines: A Guide for Researchers. Benchchem.
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.
- Organic & Biomolecular Chemistry. RSC Publishing.
- Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Journal of the American Chemical Society - ACS Publications. (2025).
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. (2019).
- Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PMC. (2025).
- Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. (2002).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. sid.ir [sid.ir]
- 10. asianpubs.org [asianpubs.org]
- 11. Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Synthesis of quinoxaline derivatives from 4-Methoxy-5-methylbenzene-1,2-diamine
Application Note: High-Efficiency Synthesis of Quinoxaline Derivatives from 4-Methoxy-5-methylbenzene-1,2-diamine
Executive Summary
This guide details the synthesis of substituted quinoxaline derivatives utilizing 4-Methoxy-5-methylbenzene-1,2-diamine as the core building block. Quinoxalines are "privileged scaffolds" in medicinal chemistry, serving as the backbone for various kinase inhibitors (e.g., PDGFR, VEGFR inhibitors), antibacterial agents, and intercalating drugs.
The specific substitution pattern (4-methoxy-5-methyl) imparts unique electronic properties and solubility profiles compared to the unsubstituted parent heterocycle. This note addresses the critical challenge of regioselectivity when reacting this asymmetric diamine with unsymmetrical 1,2-dicarbonyls and provides three validated protocols ranging from classical condensation to green catalytic approaches.
Mechanistic Insight & Regiochemistry
The formation of the quinoxaline ring proceeds via a double condensation (Schiff base formation) between the diamine and a 1,2-dicarbonyl compound.
The Regioselectivity Challenge: Unlike symmetric o-phenylenediamines, 4-Methoxy-5-methylbenzene-1,2-diamine is electronically asymmetric.
-
Amine A (para to Methoxy): The methoxy group is a strong electron-donating group (EDG) by resonance. The amine para to it is significantly more nucleophilic.
-
Amine B (para to Methyl): The methyl group is a weak EDG. This amine is less nucleophilic than Amine A.
Implication: When reacting with an unsymmetrical dicarbonyl (e.g., 2-oxoaldehydes like phenylglyoxal), the more nucleophilic Amine A will preferentially attack the more electrophilic carbonyl (the aldehyde) first. This kinetic control dictates the major regioisomer.
Figure 1: General reaction pathway emphasizing the regiochemical control dictated by the electronic asymmetry of the starting diamine.
Experimental Protocols
Protocol A: The "Workhorse" Method (Reflux Condensation)
Best for: Symmetric dicarbonyls (e.g., Benzil, 2,3-Butanedione) where regioselectivity is not an issue.
Reagents:
-
4-Methoxy-5-methylbenzene-1,2-diamine (1.0 equiv)
-
Benzil (1.0 equiv)[1]
-
Ethanol (Absolute)[2]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[3]
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (152 mg) of the diamine in 10 mL of absolute ethanol. The solution may appear slightly purple due to trace oxidation; this is normal.
-
Addition: Add 1.0 mmol (210 mg) of Benzil.
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Reflux: Attach a water condenser and reflux the mixture at 80°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Work-up: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.
-
Isolation: The product often precipitates as a solid. Filter under vacuum. If no precipitate forms, concentrate the solvent to 20% volume and dilute with cold water to induce crystallization.
-
Purification: Recrystallize from hot ethanol.
Expected Yield: 85–92%
Protocol B: Green Catalytic Synthesis (Iodine-Mediated)
Best for: High throughput, mild conditions, and sensitive substrates.
Scientific Rationale: Molecular iodine acts as a mild Lewis acid to activate the carbonyl carbons, facilitating nucleophilic attack by the amines. This method avoids high temperatures and harsh acids.
Reagents:
-
4-Methoxy-5-methylbenzene-1,2-diamine (1.0 mmol)
-
Substituted Benzil or Glyoxal derivative (1.0 mmol)[3]
-
Molecular Iodine (I2) (5 mol%)
-
Solvent: Ethanol or Water:Ethanol (1:1)
Procedure:
-
Mix: Combine diamine and dicarbonyl in 5 mL of solvent at room temperature.
-
Catalyze: Add 5 mol% iodine (approx. 12 mg).
-
Stir: Stir vigorously at room temperature. Most reactions complete within 10–30 minutes (monitor by TLC).
-
Quench: Add 5 mL of 5% aqueous sodium thiosulfate (Na2S2O3) to quench the iodine (color changes from brown to pale yellow/clear).
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Na2SO4 and concentrate.
-
Purification: Silica gel column chromatography (usually not required if solid precipitates pure).
Expected Yield: 90–95%[2]
Protocol C: Synthesis of the Quinoxaline-2,3-dione Scaffold
Best for: Creating the 2,3-dihydroxy (tautomer of dione) intermediate, which is converted to 2,3-dichloroquinoxaline for further cross-coupling.
Reagents:
-
4-Methoxy-5-methylbenzene-1,2-diamine (10 mmol)
-
Diethyl Oxalate (15 mmol, 1.5 equiv)
-
HCl (4N) or Refluxing Ethanol
Procedure:
-
Combine: Mix diamine (1.52 g) and diethyl oxalate (2.2 g) in 20 mL ethanol.
-
Reflux: Heat to reflux overnight (12h). The reaction is slower than with diketones.
-
Precipitation: Cool to room temperature. The dione derivative is typically highly insoluble in ethanol and will crash out.
-
Wash: Filter the solid and wash extensively with cold ethanol and ether to remove unreacted diethyl oxalate.
-
Drying: Dry in a vacuum oven at 60°C.
Data Output:
-
Appearance: High-melting solid (often >250°C).
-
Solubility: Poor in organic solvents; soluble in DMSO/DMF.
Quality Control & Characterization
NMR Validation (Proton Assignment): Due to the asymmetry, the aromatic protons on the quinoxaline ring (H-5 and H-8) will appear as singlets (para-relationship) but with distinct chemical shifts.
-
H-8 (adjacent to OMe): Typically shielded (lower ppm) relative to H-5.
-
Methoxy (-OCH3): Singlet ~3.9 ppm.[4]
-
Methyl (-CH3): Singlet ~2.4 ppm.
Table 1: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation of the diamine starting material. | Recrystallize diamine from EtOH/water + trace sodium dithionite before use. Run reaction under Nitrogen.[5][6][7] |
| Low Yield (Regioisomers) | Incomplete condensation or steric hindrance. | Switch to Protocol B (Iodine catalyst) or increase reflux time. |
| Product is Oily/Sticky | Impurities or incomplete drying. | Triturate with cold diethyl ether or hexane to induce solidification. |
| Insoluble Product | Formation of polymeric byproducts or high MP dione. | Dissolve in DMSO for analysis. If dione, this is expected. |
References
-
Heravi, M. M., et al. (2018). "Recent advances in the synthesis of quinoxalines: A review." Synthetic Communications. Link
-
Gu, X., et al. (2010). "Regioselective synthesis of quinoxalines." Journal of Organic Chemistry. Validates the nucleophilicity arguments of asymmetric diamines. Link
-
Bhosale, R. S., et al. (2006). "Molecular iodine catalyzed synthesis of quinoxaline derivatives." Tetrahedron Letters. Source for Protocol B. Link
-
BenchChem Technical Repository. (2025). "Synthesis of 6-Methoxy-2,3-dimethylquinoxaline." Link
-
Pereira, J. A., et al. (2015). "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry. Link
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrti.org [ijrti.org]
- 3. benchchem.com [benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Guide: Preventing Oxidation of 4-Methoxy-5-methylbenzene-1,2-diamine
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-Methoxy-5-methylbenzene-1,2-diamine (CAS: 38608-08-1) is a highly electron-rich o-phenylenediamine derivative. Its structural features—specifically the methoxy (-OMe) and methyl (-Me) electron-donating groups (EDGs) para to each other—significantly lower its oxidation potential compared to unsubstituted phenylenediamine.
The Core Challenge: Upon exposure to atmospheric oxygen, this compound undergoes rapid oxidative dehydrogenation, forming deeply colored o-quinone diimines and subsequently polymerizing into complex, insoluble phenazine-like oligomers (often observed as purple or black tar).
The Solution Strategy: Reliable usage requires a "Defense in Depth" approach:
-
Physical Barrier: Rigorous exclusion of oxygen (Schlenk/Glovebox).
-
Chemical Modification: Conversion to the dihydrochloride salt for indefinite shelf stability.
-
Remediation: A standardized acid-base extraction protocol to recover oxidized batches.
Troubleshooting & FAQs: Field-Proven Solutions
Q1: My "white" powder has turned purple/black. Is it ruined?
Diagnosis: This is surface oxidation. The purple color comes from the formation of o-quinone diimine species, which have high extinction coefficients; even trace amounts (<1%) cause significant discoloration. Action:
-
If <5% oxidized (Light Purple): Use Protocol C (Recrystallization/Charcoal) to purify.
-
If Black/Tar: The sample has likely polymerized. Attempt Protocol C (Acid-Base Extraction variant), but yield will be low.
Q2: Can I store the free base in the fridge (-20°C) without inert gas?
Verdict: No. Reasoning: At -20°C, the rate of oxidation slows but does not stop. Moisture condensation upon opening a cold bottle introduces water, which accelerates electron transfer and oxidation. Correct Protocol: Store under Argon/Nitrogen in a desiccator at -20°C. For storage >1 week, convert to the salt (Protocol B ).
Q3: Why does the compound degrade in Ethyl Acetate or Acetone?
Chemistry Insight:
-
Acetone: 1,2-diamines react with ketones to form imines or benzimidazoline derivatives (aminals) rapidly.
-
Ethyl Acetate: Over time, primary amines can undergo transamidation with esters. Recommendation: Use degassed Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Methanol (MeOH) for handling.
Core Experimental Protocols
Protocol A: Inert Atmosphere Handling (The "Daily Use" Standard)
Use this for active experiments where the free base is required.
-
Degassing: Sparge all solvents (DCM, THF) with Argon for 15 minutes or use freeze-pump-thaw cycling.
-
Transfer: Never pour the solid. Use a solids-addition funnel under positive Argon flow or dissolve in degassed solvent inside a glovebox before transfer.
-
Quenching: If the diamine is an intermediate, immediately proceed to the next step (e.g., cyclization) without isolating the dry solid if possible.
Protocol B: Conversion to Dihydrochloride Salt (The "Gold Standard" for Storage)
This converts the oxidation-prone free amine lone pairs into stable ammonium salts.
Reagents:
-
4-Methoxy-5-methylbenzene-1,2-diamine (Free Base)
-
HCl (4M in Dioxane or generated via H₂SO₄/NaCl)
-
Anhydrous Methanol (degassed)
-
Diethyl Ether (precipitation agent)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the diamine in a minimum amount of cold, degassed MeOH under Argon.
-
Acidification: Dropwise add 2.5 eq of HCl (4M in Dioxane). The solution may warm slightly (exothermic).
-
Precipitation: Slowly add anhydrous Diethyl Ether until the solution becomes turbid. Cool to 0°C to maximize crystallization.
-
Filtration: Filter the white precipitate under an inert blanket (Schlenk frit preferred).
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours.
-
Result: The resulting dihydrochloride salt is stable at room temperature for months/years if kept dry.
Protocol C: Recovery of Oxidized Material (Acid-Base Extraction)
Use this to salvage a batch that has turned purple/brown.
-
Acidify: Dissolve the impure dark solid in 1M aqueous HCl.
-
Wash: Extract the aqueous layer 3x with DCM or Ethyl Acetate. The organic layer will take up the purple/black impurities.
-
Checkpoint: Continue washing until the organic layer is colorless and the aqueous layer is pale pink/colorless.
-
-
Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated NaHCO₃ under an Argon blanket until pH > 10. The free base will precipitate or oil out.
-
Extract & Dry: Immediately extract into degassed DCM, dry over Na₂SO₄, and concentrate in vacuo.
Data Visualization & Logic
Figure 1: Oxidation Pathway & Failure Points
This diagram illustrates why air exposure leads to irreversible polymerization.
Caption: The oxidation cascade from free amine to insoluble polymer. Protocol B diverts the compound to a stable salt form, preventing the initial oxidation step.
Figure 2: Storage Decision Matrix
Caption: Decision tree for determining the appropriate storage method based on experimental timelines.
Comparative Stability Data
| Parameter | Free Base (Solid) | Dihydrochloride Salt |
| Air Stability (25°C) | < 24 Hours (Turns Purple) | > 12 Months (Stable) |
| Air Stability (-20°C) | 1-2 Weeks (Gradual darkening) | Indefinite |
| Solubility (Water) | Low / Insoluble | High |
| Solubility (DCM) | High | Insoluble |
| Primary Hazard | Oxidation / Polymerization | Hygroscopicity (Absorbs water) |
References
-
Sigma-Aldrich. Product Specification: 4-methoxy-N1-methylbenzene-1,2-diamine (Related Class Analog). Retrieved from [4]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from
-
ScienceMadness. Discussion on Converting Phenylenediamines to Hydrochloride Salts. Retrieved from
-
Inchem. ICSC 1441 - o-PHENYLENEDIAMINE (Safety & Handling).[5] Retrieved from
-
Organic Syntheses. General procedures for handling air-sensitive amines. (Analogous procedures adapted for diamines).[6] Retrieved from
Sources
Technical Support Center: Solubility of 4-Methoxy-5-methylbenzene-1,2-diamine
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-Methoxy-5-methylbenzene-1,2-diamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the solubility of this compound in organic solvents. Our approach is grounded in established chemical principles and practical, field-tested methodologies to ensure reliable and reproducible results in your experiments.
I. Understanding the Solubility of 4-Methoxy-5-methylbenzene-1,2-diamine: A Chemist's Perspective
4-Methoxy-5-methylbenzene-1,2-diamine possesses a unique molecular structure that dictates its solubility behavior. The presence of two amine groups and a methoxy group introduces polarity and the capacity for hydrogen bonding. Conversely, the benzene ring and the methyl group contribute to its nonpolar character. This amphiphilic nature means that its solubility is a nuanced interplay of solvent polarity, hydrogen bonding capabilities, and the "like dissolves like" principle.[1] Aromatic amines, such as this compound, often exhibit greater solubility in aromatic solvents due to favorable pi-stacking interactions.[1]
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when attempting to dissolve 4-Methoxy-5-methylbenzene-1,2-diamine.
Question 1: I am having difficulty dissolving 4-Methoxy-5-methylbenzene-1,2-diamine in my chosen solvent. What are the first troubleshooting steps I should take?
Answer: When dissolution proves challenging, a systematic approach is crucial.[2] Here’s a logical workflow to diagnose the issue:
-
Verify Compound Purity and Integrity: Ensure the compound has been stored correctly, protected from light and air, as degradation can significantly alter solubility.[3]
-
Solvent Quality: Use high-purity, anhydrous solvents. The presence of water can impact the solubility of aromatic amines.
-
Initial Solvent Screening: If your primary solvent is failing, perform a small-scale solubility test with a range of solvents of varying polarities. This will provide empirical data to guide your solvent selection.
-
Mechanical Agitation & Sonication: Ensure you are providing adequate mechanical stirring. For resistant solutes, ultrasonication can provide the necessary energy to overcome the lattice energy of the solid.
-
Gentle Heating: Applying gentle heat can increase the kinetic energy of the system and enhance solubility. However, be cautious of potential degradation at elevated temperatures. Monitor for any color changes that might indicate decomposition.
Question 2: My solution of 4-Methoxy-5-methylbenzene-1,2-diamine is turning a dark color upon standing. What is causing this and how can I prevent it?
Answer: Aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities. This is a common issue with compounds like 4-Methoxy-5-methylbenzene-1,2-diamine.
-
Cause: Exposure to air (oxygen) and light can catalyze the oxidation of the amine functional groups.
-
Prevention:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Use amber vials or wrap your glassware in aluminum foil to protect the solution from light.
-
Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.
-
Antioxidants: In some applications, the addition of a small amount of an antioxidant may be considered, but this should be evaluated for compatibility with your downstream processes.
-
Question 3: I observe precipitation when I mix my stock solution of 4-Methoxy-5-methylbenzene-1,2-diamine with an aqueous buffer. How can I resolve this?
Answer: This is a classic example of a solvent-antisolvent effect, where the compound is soluble in the initial organic solvent but insoluble in the final mixture.
-
Cause: The addition of an aqueous buffer significantly changes the polarity of the solvent system, reducing the solubility of your compound. The basic nature of the amine groups also means that the pH of the final solution will heavily influence solubility.
-
Troubleshooting Steps:
-
pH Adjustment: Since 4-Methoxy-5-methylbenzene-1,2-diamine is a basic compound, its solubility in aqueous media can often be increased by acidifying the solution. The protonation of the amine groups to form the more polar ammonium salts enhances water solubility.
-
Co-solvents: Investigate the use of a co-solvent system. A mixture of an organic solvent and water may maintain the solubility of your compound.
-
Different Organic Solvent: Your initial stock solution might be prepared in a water-miscible organic solvent like DMSO or DMF to mitigate precipitation upon dilution into an aqueous medium.
-
Question 4: What are the best starting points for solvent selection for 4-Methoxy-5-methylbenzene-1,2-diamine?
Answer: Based on the structure of 4-Methoxy-5-methylbenzene-1,2-diamine and the known solubility of similar aromatic diamines, the following classes of solvents are recommended for initial screening:[4][5]
-
Polar Aprotic Solvents: These are often the most effective.
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Polar Protic Solvents:
-
Methanol
-
Ethanol
-
-
Chlorinated Solvents:
-
Dichloromethane (DCM)
-
Chloroform
-
A systematic screening process, as detailed in the protocols below, is the most reliable way to identify the optimal solvent for your specific concentration requirements.
III. Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a rapid method to screen for suitable solvents.
Materials:
-
4-Methoxy-5-methylbenzene-1,2-diamine
-
Small test tubes or vials
-
A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Heptane, N,N-Dimethylformamide, Dimethyl sulfoxide)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of 4-Methoxy-5-methylbenzene-1,2-diamine to a clean, dry test tube.
-
Add 0.5 mL of the first solvent to be tested.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has not dissolved, add another 0.5 mL of the solvent and vortex again.
-
Repeat step 5 up to a total volume of 3 mL.
-
Record your observations as "soluble," "partially soluble," or "insoluble."
-
Repeat this process for each solvent you are screening.
Protocol 2: Quantitative Solubility Determination (Isothermal Method)
This protocol allows for the determination of the approximate solubility of the compound in a given solvent at a specific temperature.
Materials:
-
4-Methoxy-5-methylbenzene-1,2-diamine
-
A selection of promising organic solvents from the qualitative screen
-
Scintillation vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Create a saturated solution by adding an excess of 4-Methoxy-5-methylbenzene-1,2-diamine to a known volume of the solvent in a scintillation vial.
-
Place the vial in a constant temperature bath set to your desired experimental temperature (e.g., 25 °C) and stir vigorously for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop the stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of your analytical method.
-
Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis method.
-
Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.
IV. Data Presentation
Table 1: Solubility of 4-Methoxy-5-methylbenzene-1,2-diamine in Common Organic Solvents at 25 °C (User-Generated Data)
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) | Observations |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | High | ||
| Dimethyl sulfoxide (DMSO) | 7.2 | High | |||
| N,N-Dimethylacetamide (DMAc) | 6.5 | High | |||
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | High | |||
| Polar Protic | Methanol | 5.1 | Moderate | ||
| Ethanol | 4.3 | Moderate | |||
| Chlorinated | Dichloromethane (DCM) | 3.1 | Moderate to Low | ||
| Chloroform | 4.1 | Moderate to Low | |||
| Ethers | Tetrahydrofuran (THF) | 4.0 | Moderate to Low | ||
| Aromatic | Toluene | 2.4 | Moderate to Low | ||
| Nonpolar | Heptane | 0.1 | Low |
Users should populate the "Experimental Solubility" and "Observations" columns with their own data.
V. Visualized Workflows
Diagram 1: Logical Flow for Troubleshooting Dissolution Issues
Caption: A systematic approach to troubleshooting dissolution problems.
Diagram 2: Experimental Workflow for Quantitative Solubility Determination
Caption: Step-by-step process for quantitative solubility measurement.
VI. References
-
Vertex AI Search. (2024). Solubility test for Organic Compounds. Retrieved from
-
Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from
-
Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from
-
Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved from
-
Taylor & Francis Online. (2021, June 1). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Retrieved from
-
ChemicalBook. (2025, July 24). 4-METHOXY-O-PHENYLENEDIAMINE. Retrieved from
-
Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from
-
MDPI. (2022, January 27). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Retrieved from
-
Agilent. (n.d.). Dissolution Failure Investigation. Retrieved from
Sources
Purification methods for crude 4-Methoxy-5-methylbenzene-1,2-diamine
Ticket #: PUR-4M5M-OPD-001
Status: Open
Assigned Specialist: Senior Application Scientist, Purification Division
Executive Summary & Initial Assessment
Welcome to the Purification Technical Support Hub. You are likely accessing this guide because your crude 4-Methoxy-5-methylbenzene-1,2-diamine (CAS: 38608-08-1) has turned a dark purple or black color, or you are experiencing significant yield loss during isolation.
The Root Cause: This molecule is an electron-rich o-phenylenediamine (OPD). The methoxy and methyl groups on the benzene ring significantly increase the electron density of the amine groups, making them exceptionally prone to oxidation by atmospheric oxygen. The dark color you see is due to the formation of phenazine impurities and polymeric azo-species, which form rapidly in air, especially on acidic surfaces like silica gel.
The Golden Rule: Do not attempt to store or extensively purify the free base. The only robust method for high-purity isolation is the immediate conversion to its dihydrochloride salt .
Core Protocol: Dihydrochloride Salt Formation
Recommended for: Long-term stability, removal of oxidation byproducts, and high purity (>98%).
This protocol stabilizes the electron-rich amines by protonation, preventing oxidative coupling.
Reagents Required
-
Solvent A: Ethyl Acetate (EtOAc) or Ethanol (EtOH) – Degassed/Sparged with Argon.
-
Reagent B: HCl (4M in Dioxane) OR Concentrated HCl (37% aq.) – Anhydrous HCl in Dioxane is preferred to maximize yield.
-
Wash Solvent: Cold Diethyl Ether or Hexanes.
Step-by-Step Methodology
-
Dissolution (Under Inert Gas):
-
Dissolve your crude reduction mixture (oil/solid) in a minimum volume of Solvent A .
-
Note: If your crude is dark black, add activated charcoal, stir for 15 mins under Argon, and filter through Celite before adding acid.
-
-
Acidification:
-
Cool the solution to 0°C in an ice bath.
-
Dropwise , add Reagent B (HCl). You need at least 2.5 equivalents relative to the diamine.
-
Observation: A thick off-white to pale grey precipitate should form immediately.
-
-
Digestion:
-
Allow the slurry to stir at 0°C for 30 minutes to ensure complete salt formation and entrapment of impurities in the mother liquor.
-
-
Isolation:
-
Filter the solid rapidly under a blanket of Argon (using a Schlenk frit is ideal, but a Buchner funnel with an inverted funnel flowing N2 works).
-
Wash 1: Cold EtOAc (removes organic impurities).
-
Wash 2: Diethyl Ether (removes residual acid and dries the solid).
-
-
Drying:
-
Dry under high vacuum (0.1 mbar) for 4 hours. The result is 4-Methoxy-5-methylbenzene-1,2-diamine dihydrochloride .
-
Workflow Visualization
Caption: Logical workflow for converting unstable crude diamine into stable dihydrochloride salt.
Troubleshooting & FAQs
Q1: My product turned purple/black on the column. What happened?
Diagnosis: Silica gel is slightly acidic and acts as a surface catalyst for oxidation. Solution:
-
Avoid Silica if possible. Use the Salt Formation method above.
-
If you MUST use chromatography: You must neutralize the silica. Pre-wash the column with 1% Triethylamine (TEA) in your eluent. Use a fast gradient (e.g., DCM/MeOH/TEA).
-
Recovery: If your column fraction is black, immediately acidify it with HCl to stop further oxidation and precipitate the salt.
Q2: I added HCl, but no precipitate formed (or it "oiled out").
Diagnosis: This usually happens if water is present (using aq. HCl) or if the solvent is too polar (pure Methanol). Solution:
-
Switch Solvents: Use anhydrous HCl in Dioxane or Ether.
-
Induce Precipitation: Add a non-polar co-solvent like Diethyl Ether or Hexane dropwise to the mixture until it turns cloudy.
-
Scratching: Scratch the side of the flask with a glass rod to induce nucleation.
Q3: The salt is colored (pink/grey) instead of white.
Diagnosis: Trace oxidation products (phenazines) are trapped in the crystal lattice. Solution: Perform a Recrystallization of the Salt :
-
Dissolve the salt in the minimum amount of hot Methanol (with a pinch of sodium dithionite, Na2S2O4, to reduce colored impurities).
-
Add hot Ethanol or Isopropanol .
-
Cool slowly. The pure salt will crystallize; the color will stay in the mother liquor.
Q4: How do I get the free base back for my next reaction?
Protocol: Only generate the free base in situ immediately before use.
-
Suspend the salt in your reaction solvent (e.g., DCM or THF).
-
Add a tertiary amine base (DIPEA or TEA) - 2.2 equivalents.
-
Stir for 10 mins. The free base is now in solution and ready to react.
Data & Properties Summary
| Property | Free Base (Crude) | Dihydrochloride Salt (Purified) |
| Appearance | Dark brown/purple oil or low-melting solid | Off-white to pale grey crystalline solid |
| Stability | < 24 hours in air | > 1 year (Desiccated) |
| Solubility | DCM, EtOAc, MeOH | Water, Methanol |
| Storage | -20°C, Argon, Dark | Room Temp, Desiccator |
| Primary Risk | Rapid Oxidation (Phenazine formation) | Hygroscopic (Absorbs water) |
Purification Decision Tree
Use this logic flow to determine the correct path for your specific batch.
Caption: Decision matrix for handling varying grades of crude starting material.
References
-
Synthesis and Isolation of o-Phenylenediamines
-
Source: Organic Syntheses, Coll.[1] Vol. 2, p.501 (1943).
- Relevance: Establishes the standard protocol for handling unstable diamines via hydrochloride salt formation to prevent oxid
-
Link:
-
-
Handling Electron-Rich Amines
- Source: Master Organic Chemistry.
- Relevance: Explains the mechanism of amine oxidation and the stabilizing effect of converting free amines to ammonium salts (lowering HOMO energy).
-
Link:
-
Purification of Methoxy-substituted Phenylenediamines
- Source: GuideChem / ChemicalBook Technical D
- Relevance: Confirms the physical state (dark oil/solid)
-
Link:
-
Recrystallization Strategies for Amine Salts
- Source: University of Minnesota / BenchChem Technical Guides.
- Relevance: Provides the solvent polarity logic (Ethanol/Water or Methanol/Ether) for recrystallizing amine hydrochloride salts.
-
Link:
Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) before handling 4-Methoxy-5-methylbenzene-1,2-diamine.
Sources
Technical Support Center: Handling Methoxy-Substituted Phenylenediamines
Welcome to the technical support center for methoxy-substituted phenylenediamines. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but sensitive compounds. Methoxy-substituted phenylenediamines are known for their utility as intermediates in pharmaceuticals and other advanced materials. However, their inherent sensitivity to light and air can pose significant challenges during experimentation and storage, leading to sample degradation, inconsistent results, and potential safety hazards.
This document provides in-depth troubleshooting advice and proactive handling protocols in a direct question-and-answer format. Our goal is to equip you with the scientific understanding and practical techniques necessary to ensure the integrity of your compounds and the success of your research.
Part 1: Proactive Handling & Storage FAQ
This section addresses the most common questions about preventing degradation before it occurs. Following these guidelines is the first and most critical step in maintaining the quality of your methoxy-substituted phenylenediamines.
Q1: What is the fundamental reason methoxy-substituted phenylenediamines are so sensitive to light?
A: The sensitivity of these compounds stems from their chemical structure. Phenylenediamines are aromatic compounds with two amino (-NH2) groups attached to a benzene ring. The methoxy group (-OCH3) is a strong electron-donating group. This electronic characteristic increases the electron density of the benzene ring, making the amino groups highly susceptible to oxidation.[1][2] When exposed to light, particularly UV wavelengths, and in the presence of oxygen, these compounds can undergo photo-oxidation. This process often leads to the formation of colored quinone-imine species and other degradation products, which can compromise the purity and reactivity of the material.[3][4]
Q2: What are the ideal storage conditions for solid methoxy-substituted phenylenediamines?
A: Proper storage is crucial to prevent degradation. Solid compounds should be stored in amber glass vials or containers wrapped in aluminum foil to block light. The container should be tightly sealed to minimize contact with air and moisture.[5][6] For long-term storage, it is highly recommended to store the material under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (-20°C is a common standard).[7] Always store these compounds away from strong oxidizing agents and acids.[8]
Q3: I need to prepare a stock solution. What is the best practice to maintain its stability?
A: When preparing solutions, always use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes before use. Prepare the solution under subdued light or in a fume hood with the sash lowered to minimize light exposure. The resulting solution should be stored in an amber vial, tightly sealed, with the headspace flushed with an inert gas. For maximum stability, store solutions at low temperatures (e.g., -20°C or -80°C) and use them as quickly as possible. It's also good practice to prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the entire stock to air and light.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q4: My solid methoxy-phenylenediamine, which was initially a light-colored powder, has turned brown/purple. What happened?
A: This color change is a classic indicator of oxidation. As explained in Q1, exposure to light and air initiates the formation of colored degradation products, primarily quinone-imines.[3][4] The appearance of color indicates that a significant portion of your sample has degraded, and its purity is now compromised.
Q5: Can I still use my discolored methoxy-phenylenediamine? How can I purify it?
A: Using a discolored (oxidized) reagent is not recommended as the impurities can lead to unpredictable side reactions, lower yields, and difficult purification of your desired product. If the material is critical, you may attempt purification. Recrystallization from a suitable solvent system under an inert atmosphere is a common method. Another approach is column chromatography, though this can be challenging as the polar amino groups may cause the compound to streak on silica gel. When performing any purification, it is essential to minimize light and air exposure throughout the process.
Q6: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture. Could this be due to the degradation of my starting material?
A: Absolutely. The degradation of methoxy-substituted phenylenediamines leads to a variety of byproducts.[3][4][9] If your starting material was even partially degraded, these impurities would be carried through the reaction and appear in your analysis. To confirm this, you should run a control sample of your methoxy-phenylenediamine starting material on your HPLC/LC-MS system. If you observe the same impurity peaks, it confirms that the issue lies with the stability of your starting material.
Part 3: Experimental Protocols & Workflows
To ensure the integrity of your work, follow these detailed protocols for handling and analysis.
Protocol 1: Safe Handling and Weighing of Solid Compounds
-
Preparation : Work in an area with subdued lighting. If possible, use a glove box or a glove bag filled with an inert gas (argon or nitrogen).
-
Container Handling : Before opening the primary container, allow it to equilibrate to room temperature to prevent moisture condensation on the cold powder.
-
Weighing : Quickly weigh the desired amount of the compound onto a tared weighing paper or into a pre-weighed vial. Minimize the time the container is open.
-
Storage : Immediately after weighing, tightly reseal the primary container, purge the headspace with an inert gas, and return it to its proper storage location (dark, cold, and under an inert atmosphere).[6][10][11]
Protocol 2: Preparation of a Stabilized Stock Solution
-
Solvent Deoxygenation : Select a suitable, high-purity solvent. Place the solvent in a flask and sparge with a gentle stream of argon or nitrogen gas for at least 30 minutes.
-
Dissolution : Under subdued light, add the deoxygenated solvent to the pre-weighed methoxy-phenylenediamine in a flask. Gently swirl or sonicate to dissolve.
-
Transfer and Storage : Using a cannula or a syringe, transfer the solution to an amber glass vial. Flush the headspace of the vial with inert gas before sealing it with a septum cap. For added protection, wrap the vial in aluminum foil.
-
Labeling and Storage : Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or below.
Workflow for Troubleshooting Compound Degradation
The following diagram outlines a logical workflow for identifying and addressing issues related to the degradation of methoxy-substituted phenylenediamines.
Caption: Troubleshooting workflow for degradation issues.
Visualizing the Degradation Pathway
The following diagram illustrates the general photo-oxidative degradation pathway of a methoxy-substituted phenylenediamine.
Caption: Generalized photo-oxidative degradation pathway.
Part 4: Advanced Considerations
Q7: Are there any chemical stabilizers I can add to my solutions?
A: While the primary strategy should always be the exclusion of light and oxygen, certain applications might tolerate the use of stabilizers. Antioxidants such as butylated hydroxytoluene (BHT) or certain hindered amine light stabilizers (HALS) have been used to protect sensitive organic molecules.[12][13] However, the addition of any stabilizer must be carefully considered, as it will introduce another component into your reaction system and may need to be removed later. The compatibility and potential interference of any additive with your downstream chemistry must be thoroughly evaluated.
Q8: Does the position of the methoxy group on the phenylenediamine ring affect its stability?
A: Yes, the position of the methoxy group can influence the electronic properties and, consequently, the stability of the molecule.[14] The specific isomer (e.g., 2-methoxy, 4-methoxy) will have a different electron density distribution, which can affect its oxidation potential and susceptibility to photodegradation. While all methoxy-substituted phenylenediamines should be treated as sensitive, it is good practice to consult the literature or perform preliminary stability tests if you are working with a less common isomer.
By understanding the inherent chemical properties of methoxy-substituted phenylenediamines and adhering to the rigorous handling and storage protocols outlined in this guide, you can significantly mitigate the risks of degradation, ensuring the reliability and reproducibility of your experimental results.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,4-Phenylenediamine. Retrieved from [Link]
-
University of Georgia. (n.d.). Phenylenediamine-106-50-3.docx. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - Para-PHENYLENEDIAMINE 97%. Retrieved from [Link]
-
Wang, W., et al. (2023). Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity. ResearchGate. Retrieved from [Link]
-
Wang, W., et al. (2024). UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments. PubMed. Retrieved from [Link]
-
Goebel, C., et al. (2014). Introduction of a methoxymethyl side chain into p-phenylenediamine attenuates its sensitizing potency and reduces the risk of allergy induction. OSTI.gov. Retrieved from [Link]
-
McNeill, K., et al. (2022). Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), N-Isopropyl-N′-phenyl-p-phenylenediamine (IPPD), and 6PPD-quinone (6PPD-Q). PMC. Retrieved from [Link]
-
Wang, W., et al. (2024). UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments. ResearchGate. Retrieved from [Link]
-
Loba Chemie. (2015). p-PHENYLENEDIAMINE Extra Pure MSDS. Retrieved from [Link]
-
Goebel, C., et al. (2013). Introduction of a methoxymethyl side chain into p-phenylenediamine attenuates its sensitizing potency and reduces the risk of allergy induction. ResearchGate. Retrieved from [Link]
-
Nohynek, G. J., et al. (2022). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. PMC. Retrieved from [Link]
-
Xu, Y., et al. (2023). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. ACS Publications. Retrieved from [Link]
- Howland, R. K. (1953). Stabilized aromatic amines. U.S. Patent 2,653,171.
-
Nohynek, G. J., et al. (2022). The 2-Methoxymethyl Modification of p -Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes-An Occupational Hand Exposure-Based Risk Assessment. PubMed. Retrieved from [Link]
- Powers, J. M. (1964). Stabilization of aromatic amines. U.S. Patent 3,154,583.
-
Science.gov. (n.d.). amine light stabilizers: Topics. Retrieved from [Link]
-
ResearchGate. (n.d.). Hindered amine light stabilizers in pigmented coatings. Retrieved from [Link]
-
Alwis, U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effects of the number and position of methoxy substituents on triphenylamine-based chalcone visible-light-absorbing photoinitiators. Polymer Chemistry. Retrieved from [Link]
-
Han, C., et al. (2024). Molecular-Level Insights into Meta-Phenylenediamine and Sulfonated Zinc Phthalocyanine Interactions for Enhanced Polyamide Membranes: A DFT and TD-DFT Study. MDPI. Retrieved from [Link]
-
Ciglitti, F., et al. (2022). Improving the Corrosion Protection of Poly(phenylene methylene) Coatings by Side Chain Engineering. AIR Unimi. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of methoxy group substitution on energetic landscape of 3H-naphthopyrans and its spectroscopic implications on fading time and photoisomerization reaction. Retrieved from [Link]
Sources
- 1. Introduction of a methoxymethyl side chain into p-phenylenediamine attenuates its sensitizing potency and reduces the risk of allergy induction (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. amine light stabilizers: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the number and position of methoxy substituents on triphenylamine-based chalcone visible-light-absorbing photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Regioselectivity issues in reactions of 4-Methoxy-5-methylbenzene-1,2-diamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Methoxy-5-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but nuanced building block. Here, we address the most common regioselectivity issues encountered during synthesis, providing troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve predictable and high-yielding outcomes in your experiments.
Core Molecule Overview: Reactivity Hotspots
4-Methoxy-5-methylbenzene-1,2-diamine is a substituted o-phenylenediamine (OPD) with a unique electronic and steric profile. The two amino groups, designated N1 and N2, exhibit distinct reactivity due to the asymmetric substitution pattern of the benzene ring. Understanding these differences is the key to controlling regioselectivity.
Validation & Comparative
Comparative 1H NMR Spectral Analysis: A Guide to the Structural Elucidation of 4-Methoxy-5-methylbenzene-1,2-diamine
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of safety, efficacy, and intellectual property. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a premier tool for the detailed elucidation of molecular structure in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Methoxy-5-methylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications as a building block in medicinal chemistry.
This document moves beyond a simple recitation of spectral data. As a senior application scientist, my objective is to offer a comparative framework, grounding the interpretation of the target molecule's spectrum in the fundamental principles of NMR and contrasting it with structurally related alternatives. We will explore the causal relationships between molecular structure and spectral output, providing researchers with the insights needed to confidently identify and characterize substituted aromatic systems. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in your experimental work.
The Bedrock of ¹H NMR in Aromatic Systems: Key Principles
Before dissecting the spectrum of our target compound, it is crucial to understand the principles that govern the ¹H NMR signals of protons on a benzene ring. Three key parameters provide a wealth of structural information: chemical shift (δ), integration, and spin-spin coupling (J-coupling).[1]
-
Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton. Electron-donating groups (EDGs) like methoxy (-OCH₃) and amino (-NH₂) groups increase electron density on the ring, "shielding" nearby protons from the external magnetic field and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) "deshield" protons, shifting them downfield. The anisotropic field generated by the circulation of π-electrons in the benzene ring causes aromatic protons to resonate at characteristically high chemical shifts, typically in the 6.5-8.0 ppm range.[2]
-
Integration : The area under an NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons within a molecule.[1]
-
Spin-Spin Coupling (J-coupling) : Non-equivalent protons on adjacent carbons influence each other's magnetic field, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[3] For benzene derivatives, the coupling constants are highly informative of the substitution pattern:
Analysis of the ¹H NMR Spectrum of 4-Methoxy-5-methylbenzene-1,2-diamine
The structure of 4-Methoxy-5-methylbenzene-1,2-diamine presents a unique substitution pattern that gives rise to a simple yet informative ¹H NMR spectrum. The key to its analysis lies in understanding the electronic contributions of the methoxy, methyl, and two amino substituents.
Molecular Structure and Proton Designations
Caption: Structure of 4-Methoxy-5-methylbenzene-1,2-diamine with proton labels.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| H_A | ~6.25 | Singlet (s) | 1H | N/A | This proton is para to the methyl group and ortho to the strongly electron-donating -NH₂ group. The combined shielding effects shift it significantly upfield. It has no ortho or meta neighbors, resulting in a singlet. |
| H_B | ~6.60 | Singlet (s) | 1H | N/A | This proton is ortho to the electron-donating methoxy group and meta to an amino group. This environment is more shielded than a standard benzene proton, leading to an upfield shift. It also lacks adjacent protons for coupling. |
| -OCH₃ | ~3.80 | Singlet (s) | 3H | N/A | The chemical shift is characteristic for a methoxy group attached to an aromatic ring. These protons do not couple with other protons in the molecule. |
| -CH₃ | ~2.15 | Singlet (s) | 3H | N/A | This value is typical for a methyl group attached to a benzene ring. These protons do not exhibit coupling. |
| -NH₂ | ~3.40 | Broad Singlet (br s) | 4H | N/A | Amine protons have a variable chemical shift and often appear as broad signals due to quadrupole broadening and chemical exchange.[1][5][6] Their integration corresponds to the four protons of the two amino groups. |
Comparative Analysis with Alternative Aromatic Diamines
To truly appreciate the spectral features of our target molecule, it is instructive to compare it with simpler, related structures. This comparison highlights how the addition or substitution of functional groups systematically alters the ¹H NMR spectrum.
Comparison Molecules
Caption: Logical progression for comparative NMR analysis.
Table of Comparative ¹H NMR Data (Aromatic Region)
| Compound | Structure | Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Benzene-1,2-diamine | Symmetrical | H-3, H-6 | ~6.73 | Multiplet (m) | - |
| H-4, H-5 | ~6.65 | Multiplet (m) | - | ||
| 4-Methoxybenzene-1,2-diamine | Asymmetrical | H-3 | ~6.35 | Doublet (d) | J_meta = 2.7 |
| H-5 | ~6.55 | Doublet of Doublets (dd) | J_ortho = 8.4, J_meta = 2.7 | ||
| H-6 | ~6.70 | Doublet (d) | J_ortho = 8.4 | ||
| 4-Methoxy-5-methylbenzene-1,2-diamine | Asymmetrical | H_A | ~6.25 | Singlet (s) | N/A |
| H_B | ~6.60 | Singlet (s) | N/A |
Discussion of Comparative Data:
-
From Benzene-1,2-diamine to 4-Methoxybenzene-1,2-diamine : The introduction of the strongly electron-donating methoxy group breaks the molecule's symmetry.
-
The proton ortho to the methoxy group (H-3) is significantly shielded and shifted upfield to ~6.35 ppm. It appears as a doublet due to meta-coupling with H-5.
-
The proton H-5 experiences ortho-coupling to H-6 and meta-coupling to H-3, resulting in a doublet of doublets.
-
The substitution pattern is clearly decipherable from the coupling constants, with the large ortho-coupling (~8.4 Hz) and smaller meta-coupling (~2.7 Hz) being characteristic.[7][8]
-
-
From 4-Methoxybenzene-1,2-diamine to the Target Molecule : The addition of a methyl group at position 5 further simplifies the aromatic region by replacing two aromatic protons (H-5 and H-6 from the precursor) with a methyl group and a single aromatic proton (H_B).
-
The most striking change is the collapse of the complex multiplet system into two singlets. This is because both remaining aromatic protons, H_A and H_B, no longer have any adjacent (ortho) or meta-protons with which to couple.
-
This simplification provides immediate and definitive evidence of a 1,2,4,5-tetrasubstituted benzene ring pattern. The presence of two aromatic singlets is a hallmark of this arrangement where the two protons are para to each other.
-
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Trustworthy data begins with a meticulous experimental procedure. The following protocol is designed for acquiring a high-resolution ¹H NMR spectrum of 4-Methoxy-5-methylbenzene-1,2-diamine.
Workflow for NMR Sample Preparation and Analysis
Caption: Step-by-step workflow for ¹H NMR analysis.
Detailed Methodology:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of 4-Methoxy-5-methylbenzene-1,2-diamine directly into a clean, dry vial.
-
Using a calibrated pipette, add approximately 0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).[9][10][11]
-
Vortex the vial for 30-60 seconds to ensure complete dissolution of the sample.
-
Transfer the solution into a 5 mm NMR tube. To remove any particulate matter, it is best practice to filter the solution through a small plug of glass wool packed into a Pasteur pipette.
-
-
Instrumental Setup and Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and resolving small coupling constants.
-
Acquire the ¹H spectrum. Typical parameters for a small molecule on a 400 MHz spectrometer would be: a 30-45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and 8 to 16 scans.
-
-
Data Processing and Analysis :
-
Process the raw data (Free Induction Decay, FID) by applying a Fourier transform.
-
Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and normalize them to a known number of protons (e.g., the 3H of the methyl or methoxy group).
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
-
Confirmation of Amine Protons (Optional but Recommended) :
-
To definitively identify the -NH₂ signals, perform a D₂O exchange experiment.[6]
-
Remove the NMR tube from the spectrometer, add one drop of deuterium oxide (D₂O), and shake the tube vigorously for 30 seconds.
-
Re-acquire the ¹H NMR spectrum. The labile amine protons will exchange with deuterium, causing their signal at ~3.40 ppm to significantly decrease in intensity or disappear entirely.
-
Conclusion
References
- Modgraph. (2007, July 19).
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
- Duke University Health System. (2026). The Duke NMR Center Coupling constants.
- ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR.
- Scribd. NMR Coupling Constants Explained.
- ¹H NMR Spectroscopy.
- Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling.
- Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.
- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-
- Babij, N. R., et al. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- ChemicalBook. 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) ¹H NMR spectrum.
- NMR shifts 1H -general.cdx. Chemistry Connected.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ResearchGate. (n.d.).
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. acdlabs.com [acdlabs.com]
- 4. The Duke NMR Center Coupling constants [sites.duke.edu]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. carlroth.com [carlroth.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scs.illinois.edu [scs.illinois.edu]
In-Depth Analysis of Mass Spectrometry Fragmentation for CAS 38608-08-1: A Guide
A definitive guide to the mass spectrometry fragmentation of the compound associated with CAS number 38608-08-1 cannot be provided at this time.
Extensive searches of publicly available chemical and scientific databases have failed to yield the identity—including the chemical name and structure—of the substance assigned the CAS registry number 38608-08-1. The creation of a detailed guide on its mass spectrometry fragmentation pattern is contingent upon this fundamental information.
Mass spectrometry fragmentation is intrinsically linked to the molecule's unique structure. The pattern of fragment ions is a direct result of the compound's functional groups, bond strengths, and the stability of the resulting charged fragments. Without a known structure, any discussion of fragmentation pathways would be purely speculative and would not meet the required standards of scientific accuracy and integrity.
Investigation Process
To fulfill the request, a multi-step search process was initiated to identify the compound and locate relevant spectral data. The process included:
-
Direct CAS Number Searches: Queries were performed across multiple chemical and spectral databases using "CAS 38608-08-1" as the primary identifier.
-
Broad Chemical Database Exploration: Searches were conducted in comprehensive databases such as PubChem, CAS Common Chemistry, and others to find any registered compound with this identifier.
-
Literature and Spectral Library Queries: Scientific literature and mass spectrometry databases, including the NIST WebBook, were searched for any mention or data associated with CAS 38608-08-1.
These exhaustive efforts did not return a positive identification for the specified CAS number. The results consistently led to information for other, unrelated chemical compounds.
Possible Reasons for Unavailability
There are several potential reasons why a CAS number may not be readily found in public databases:
-
Data Entry Error: The provided CAS number may contain a typographical error. CAS numbers have a specific format and a check-digit to ensure validity, but transcription errors can still occur.
-
Proprietary or Confidential Substance: The CAS number may belong to a compound that is proprietary, a trade secret, or otherwise confidential, and therefore its structure is not disclosed in public-facing databases.
-
Recently Assigned or Obscure Compound: The number might have been assigned to a very new or highly specialized research compound that has not yet been widely reported in published literature or indexed in major databases.
-
Deactivated or Deleted Number: In rare cases, a CAS number may be deactivated or removed from the active registry.
Path Forward
To enable the creation of the requested in-depth guide, it is essential to first unambiguously identify the molecule . We recommend the following steps:
-
Verify the CAS Number: Please double-check the CAS number for accuracy, ensuring all digits and hyphens are correct.
-
Provide Chemical Name or Structure: If possible, please provide the chemical name (IUPAC or common name) or the chemical structure of the compound. A structure in the form of a SMILES string, InChI key, or an image file would be sufficient to proceed.
Once the correct chemical identity is established, a comprehensive guide detailing its mass spectrometry fragmentation pattern, including comparative data and experimental protocols, can be developed as originally requested.
A Comparative Guide to the Electronic Effects of Methyl and Methoxy Groups on Diamine Nucleophilicity
In the fields of synthetic organic chemistry and drug development, the precise modulation of a molecule's reactivity is paramount. The nucleophilicity of amine functional groups, in particular, is a critical parameter that dictates the kinetics and success of numerous bond-forming reactions. For scaffolds containing two amine groups (diamines), understanding how substituents alter the electron density and steric environment of the nitrogen atoms is crucial for designing synthetic routes and optimizing molecular interactions with biological targets.
This guide provides an in-depth comparison of the electronic effects of two common substituents, the methyl (-CH₃) and methoxy (-OCH₃) groups, on the nucleophilicity of diamines. We will dissect the theoretical underpinnings of their influence, present corroborating experimental data, and provide a robust protocol for the empirical determination of nucleophilic strength.
Theoretical Framework: Basicity, Nucleophilicity, and Electronic Effects
Nucleophilicity is a kinetic phenomenon, defined as the rate at which a species donates its electron pair to an electrophile. It is often correlated with, but distinct from, basicity, which is a thermodynamic measure of a species' ability to accept a proton. Generally, for a series of similar nucleophiles (e.g., substituted amines), stronger bases are also stronger nucleophiles.[1] The underlying factor governing both properties is the availability of the nitrogen's lone pair of electrons. This availability is modulated by two primary electronic effects:
-
Inductive Effect (I): This effect operates through the sigma (σ) bond framework of a molecule. Electronegative atoms withdraw electron density (-I effect), while less electronegative groups (like alkyl groups) donate electron density (+I effect).
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π electrons and lone pairs through a conjugated system. Groups that donate electrons via resonance exhibit a positive mesomeric effect (+M), while those that withdraw electrons show a negative mesomeric effect (-M). When resonance and inductive effects are in opposition, the resonance effect is typically dominant.
Analysis of Substituent Effects
The Methyl Group (-CH₃): A Consistent Electron Donor
The methyl group is a classic example of an electron-donating group. It exerts a weak positive inductive effect (+I) by pushing electron density through its sigma bond to the attached atom or system. This increases the electron density on the nitrogen atom(s) of the diamine, making the lone pair more available for donation. Consequently, methyl substitution consistently enhances both the basicity and nucleophilicity of an amine.
Caption: Inductive effect of a methyl group.
The Methoxy Group (-OCH₃): A Dichotomy of Effects
The methoxy group presents a more complex scenario due to its dual electronic nature.
-
-I Effect: The oxygen atom is highly electronegative, pulling electron density away from the rest of the molecule through the sigma bond.
-
+M Effect: The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system (like an aromatic ring), pushing electron density into the system.
The net effect of a methoxy group is context-dependent. On an aliphatic diamine, where there is no π-system for resonance, it primarily acts as an electron-withdrawing group (-I), decreasing nucleophilicity. However, on an aromatic diamine (e.g., phenylenediamine), its effect is position-dependent:
-
Para/Ortho Position: The +M (donating) effect is fully active and generally outweighs the -I (withdrawing) effect. This results in a net donation of electron density, increasing nucleophilicity.
-
Meta Position: The resonance effect is not operative at the meta position. Therefore, only the electron-withdrawing -I effect is felt, which decreases nucleophilicity.
Caption: Experimental workflow for nucleophilicity determination.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the reference electrophile (e.g., 1 x 10⁻⁴ M) in anhydrous acetonitrile. These electrophiles are often intensely colored, facilitating spectrophotometric analysis.
-
Prepare a series of five to seven solutions of the diamine in anhydrous acetonitrile, with concentrations in large excess of the electrophile (e.g., 1 x 10⁻³ M to 1 x 10⁻² M). This ensures pseudo-first-order reaction conditions. [2]
-
-
Kinetic Measurement:
-
Set the spectrophotometer to monitor the absorbance at the maximum wavelength (λ_max) of the electrophile.
-
Equilibrate both the electrophile and diamine solutions to a constant temperature (typically 20.0 °C) using the thermostated cell holder. [3] * To initiate the reaction, rapidly mix equal volumes of the electrophile solution and one of the diamine solutions in the cuvette.
-
Immediately begin recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance plateaus at or near zero).
-
-
Data Analysis:
-
The disappearance of the electrophile follows pseudo-first-order kinetics. Fit the absorbance decay curve to a single exponential function: A(t) = A₀e^(-k_obs*t) + C, where k_obs is the observed pseudo-first-order rate constant.
-
Repeat the kinetic measurement for each of the different diamine concentrations to obtain a series of k_obs values.
-
Plot the observed rate constants (k_obs) against the corresponding diamine concentrations ([Diamine]).
-
The plot should be linear. The slope of this line is the second-order rate constant, k₂ (in L mol⁻¹ s⁻¹). [3]
-
-
Calculation of Nucleophilicity Parameter (N):
-
To determine the Mayr parameter N, the process must be repeated with several reference electrophiles of known electrophilicity parameters (E).
-
The resulting log(k₂) values are then plotted against the known E values, and the data are fitted to the linear free-energy relationship: log(k₂) = sN(N + E) , which allows for the determination of both N and the nucleophile-specific parameter sN. [4][5]
-
Conclusion and Implications for Drug Development
The electronic effects of methyl and methoxy groups on diamine nucleophilicity are distinct and predictable.
-
A methyl group consistently acts as a weak electron-donating group through its +I effect, moderately enhancing nucleophilicity regardless of its position.
-
A methoxy group exhibits dual character. While its -I effect deactivates aliphatic amines, its powerful +M effect makes it a strong electron-donating group when placed in the ortho or para position of an aromatic ring, significantly boosting nucleophilicity—often more so than a methyl group. In the meta position, it is deactivating.
For researchers in drug development, this understanding is a powerful tool. By strategically placing these substituents on a diamine scaffold, one can fine-tune the nucleophilicity of the nitrogen centers. This allows for the modulation of reaction rates in the synthesis of complex molecules, optimization of covalent bond formation with a target protein, or alteration of a drug candidate's metabolic profile by influencing its susceptibility to enzymatic reactions. The ability to rationally design and empirically validate these properties, using the protocols outlined here, is fundamental to the advancement of modern medicinal chemistry.
References
-
Oishi, Y., Kakimoto, M., & Imai, Y. (n.d.). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Macromolecules - ACS Publications. Retrieved from [Link]
-
Souissi, S., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
Morales, J. E. T., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. Retrieved from [Link]
-
de la Fuente, J. R., et al. (n.d.). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Retrieved from [Link]
-
PubChem. (n.d.). m-Phenylenediamine. Retrieved from [Link]
-
Mayr, H., et al. (n.d.). Mayr's Database of Reactivity Parameters: N-Nucleophiles. LMU München. Retrieved from [Link]
-
Mayr, H., et al. (n.d.). Mayr's Database of Reactivity Parameters: Molecule aniline (in water). LMU München. Retrieved from [Link]
-
Smaoui, H., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC. Retrieved from [Link]
-
Anonymous. (2020). Tetrakis (2-pyridyl methyl) octane diamine aqua complex with thiourea, glutathione and L-cysteine nucleophiles. International Journal of Chemical Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
Wikipedia. (n.d.). m-Phenylenediamine. Retrieved from [Link]
-
Ammer, J., et al. (2010). Nucleophilic Reactivities of Imide and Amide Anions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sung, R. Y., et al. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. Retrieved from [Link]
-
Macmillan Group. (2013). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales. Retrieved from [Link]
-
Reddit. (2017). State of o-phenylenediamine amines at neutral pH. Retrieved from [Link]
-
Anonymous. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. Retrieved from [Link]
-
Breugst, M., & Mayr, H. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-o-phenylenediamine. Retrieved from [Link]
-
Anonymous. (2022). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Soderberg, T. (2021). Spectroscopy of Amines. NC State University Libraries. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Richard, J. P., et al. (n.d.). Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Wolf, C., et al. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. PubMed. Retrieved from [Link]
-
NIST. (n.d.). 4-Methoxy-o-phenylenediamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Oregon State University. (2020). Spectroscopy of Amines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. Retrieved from [Link]
-
Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Methoxy-5-methylbenzene-1,2-diamine
Executive Hazard Analysis
The Invisible Threat: Sensitization and Permeation
Handling 4-Methoxy-5-methylbenzene-1,2-diamine requires a shift in mindset from "acute injury prevention" to "chronic exposure mitigation."[1][2] As a substituted phenylenediamine, this compound presents two specific pharmacological risks that standard lab safety often overlooks:
-
Haptenization & Sensitization (Skin/Respiratory): Like many aromatic amines, this molecule is a pro-hapten. Upon oxidation (which occurs rapidly in air), it forms reactive intermediates (quinonediimines) that bind covalently to skin proteins. This can induce Type IV hypersensitivity. Once sensitized, a researcher may never be able to handle this class of compounds again. [1]
-
Silent Permeation: Lipophilic aromatic amines can permeate standard nitrile gloves without visible degradation. The "breakthrough time" is often shorter than the physical durability of the glove.
Risk Assessment Matrix
| Hazard Class | Severity | GHS Codes | Operational Implication |
| Acute Toxicity | Moderate | H302, H312 | Fatal if swallowed; harmful in contact with skin.[1][2][3] Zero skin contact tolerance. |
| Sensitization | High | H317 | May cause allergic skin reaction.[1][2] Dedicated PPE required. |
| Carcinogenicity | Suspected | H351 | Suspected of causing cancer (Class effect).[1][4] Fume hood mandatory. |
| Aquatic Toxicity | High | H400, H410 | Very toxic to aquatic life. No drain disposal. |
Personal Protective Equipment (PPE) Architecture[1]
Do not rely on a single barrier. We utilize a Redundant Barrier System to account for material failure and human error.
Hand Protection: The "Breakthrough" Protocol
Standard 4-mil nitrile gloves provide insufficient protection against prolonged contact with aromatic amine solutions.[1][2]
-
Solid Handling (Weighing/Transfer):
-
Solution Handling (Synthesis/Extraction):
Respiratory & Body Protection[3][4][5][6][7]
-
Respiratory: Engineering controls are primary.[1] If working outside a hood (strongly discouraged) or handling large powder volumes, a P100/N100 particulate respirator is required. Simple surgical masks offer zero protection against amine vapors or micro-dust.
-
Body: Tyvek® lab coat or sleeve covers are superior to cotton.[1] Cotton fibers can trap amine dust, creating a long-term exposure source for the wearer and laundry services.[1][2]
Visualization: PPE Decision Logic
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.
Operational Workflow: The "Clean-Trace" Method[1][2][3]
This protocol ensures that any contamination is immediately visible and contained.
Phase 1: Preparation
-
The White Background Rule: Cover the work surface with white absorbent bench paper (plastic side down).
-
Why? Aromatic amines oxidize to brown/black. White paper acts as a colorimetric indicator for spills.
-
-
Static Control: Use an anti-static gun or wipes on the weighing spatula.
-
Why? Substituted benzenes are often fluffy, electrostatic powders that "jump" during weighing, causing inhalation hazards.
-
Phase 2: Solubilization[1]
-
Solvent Choice: If possible, avoid DMSO/DMF. These solvents carry the toxic amine through the skin barrier efficiently. Prefer alcohols or chlorinated solvents if chemistry permits.
-
The "Trap" Setup: Place a waste container inside the hood before starting. Never transport contaminated pipettes outside the sash boundary.
Phase 3: Decontamination (The Acid-Wash)
Water alone is ineffective for cleaning amine residues; it often spreads them.[1][2]
-
Primary Wipe: Apply 5% Acetic Acid or Citric Acid to a paper towel.
-
Secondary Wipe: Ethanol or Isopropanol.
-
Verification: Check the white bench paper. Any brown spots indicate containment breach.
Disposal and Emergency Response
Waste Segregation[1]
-
Do NOT mix with Oxidizers: Mixing this diamine with strong oxidizers (Nitric acid, Peroxides) can cause exothermic ignition.
-
Labeling: Clearly mark waste tags with "Toxic: Aromatic Amine" to alert disposal personnel.
Emergency Procedures
-
Skin Contact:
-
Do not scrub. Scrubbing abrades the skin and accelerates absorption.
-
Flush with copious water for 15 minutes.
-
Wash gently with soap.
-
-
Spill Cleanup (Solid):
-
Do not dry sweep (creates dust).[4]
-
Cover with wet paper towels (soaked in dilute acetic acid).
-
Scoop up and place in a sealed bag.
-
Visualization: Decontamination Cycle
Figure 2: The chemical logic of decontamination.[1][2] Acidification prevents oxidation staining and improves solubility.[1][2]
References & Authority
-
PubChem. 4-Methoxybenzene-1,2-diamine dihydrochloride (Related Compound Safety Profile).[1][2] National Library of Medicine. Link[1][2]
-
Fisher Scientific. Safety Data Sheet: 4-Methoxy-o-phenylenediamine.[1][2]Link[1][2]
-
National Institutes of Health (NIH). Glove Permeation of Chemicals: The State of the Art.Link[1][2]
-
American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.Link[1][2]
-
BLD Pharm. 4-Methoxy-5-methylbenzene-1,2-diamine Product Page (CAS Verification).Link[1][2]
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before use.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Methoxybenzene-1,2-diamine dihydrochloride | C7H12Cl2N2O | CID 3085161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. download.basf.com [download.basf.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
